N-Deschlorobenzoyl indomethacin
Description
5-Methoxy-2-methyl-3-indoleacetic acid has been reported in Solanum lycopersicum with data available.
structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-7-9(6-12(14)15)10-5-8(16-2)3-4-11(10)13-7/h3-5,13H,6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWGINUZLBAKDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00183009 | |
| Record name | 5-Methoxy-methylindoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00183009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2882-15-7 | |
| Record name | 5-Methoxy-2-methylindole-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2882-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-methylindoleacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002882157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2882-15-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97026 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 5-Methoxy-methylindoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00183009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-2-methylindol-3-ylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.850 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEACYL INDOMETHACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KY9AD0AQM0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the chemical structure of N-Deschlorobenzoyl indomethacin?
Abstract
This technical guide provides a comprehensive overview of N-Deschlorobenzoyl indomethacin, a primary metabolite of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. The document details its chemical structure, identifiers, and physicochemical properties. Furthermore, it outlines its limited biological activity and provides detailed experimental protocols for its synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.
Introduction
Indomethacin is a potent NSAID belonging to the indole-acetic acid derivative class, widely utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis.[2][3] Upon administration, indomethacin undergoes extensive hepatic metabolism, leading to the formation of several metabolites.
One of the principal metabolites is this compound. This compound is formed through the N-deacylation of the parent drug, specifically by removing the p-chlorobenzoyl group from the indole nitrogen.[2][4] Unlike indomethacin, this compound is considered to be pharmacologically inactive.[1][2] This guide provides a detailed examination of its chemical and biological characteristics.
Chemical Structure and Identification
This compound is structurally an indole derivative. The removal of the N-(4-chlorobenzoyl) moiety from indomethacin results in a free amine on the indole ring.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid | [5] |
| Alternate Names | 5-Methoxy-2-methyl-1H-indole-3-acetic Acid; De(chlorobenzoyl)indomethacin | [6][7] |
| CAS Number | 2882-15-7 | [6][7][8] |
| Molecular Formula | C₁₂H₁₃NO₃ | [6][8][9][10] |
| SMILES | COc1ccc2[nH]c(C)c(CC(=O)O)c2c1 | [5] |
| InChI | InChI=1S/C12H13NO3/c1-7-9(6-12(14)15)10-5-8(16-2)3-4-11(10)13-7/h3-5,13H,6H2,1-2H3,(H,14,15) | [5][10] |
Physicochemical and Analytical Data
The physical and chemical properties of this compound are summarized below. This data is critical for its handling, characterization, and use as a reference standard in metabolic studies.
Table 2: Physicochemical and Analytical Properties
| Property | Value | Reference |
| Molecular Weight | 219.24 g/mol | [6][8][10] |
| Appearance | Light yellow to brown solid | [8] |
| Purity (NMR) | ≥95.0% | [8] |
Biological Activity
This compound is recognized as an inactive metabolite of indomethacin.[1][2] The N-p-chlorobenzoyl group of the parent compound is crucial for its anti-inflammatory activity. Its removal leads to a significant loss of inhibitory function against key enzymes.
Table 3: In Vitro Inhibitory Activity
| Target Enzyme | IC₅₀ Value | Reference |
| AKR1C2 | 100 µM | [4] |
| AKR1C3 | >100 µM | [4] |
AKR1C2 and AKR1C3 are members of the aldo-keto reductase family involved in steroid metabolism and prostaglandin synthesis.
Experimental Protocols
Chemical Synthesis via Fischer Indole Synthesis
This compound can be synthesized as an intermediate in the total synthesis of Indomethacin. The following protocol is adapted from established methods.[11][12]
Objective: To synthesize 5-methoxy-2-methyl-1H-indole-3-acetic acid (this compound).
Materials:
-
4-Methoxyphenylhydrazine
-
Levulinic acid methyl ester
-
Hydrochloric acid (catalyst)
-
Ethanol (solvent)
-
Sodium hydroxide (for hydrolysis)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography).
Procedure:
-
Step 1: Phenylhydrazone Formation:
-
Dissolve 4-methoxyphenylhydrazine in ethanol.
-
Add levulinic acid methyl ester to the solution.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC). The product is the corresponding phenylhydrazone.
-
-
Step 2: Fischer Indole Synthesis:
-
Step 3: Hydrolysis:
-
Hydrolyze the methyl ester from Step 2 using an aqueous solution of sodium hydroxide.
-
Stir the reaction mixture until the saponification is complete.
-
Acidify the reaction mixture with HCl to precipitate the final product, 5-methoxy-2-methyl-1H-indole-3-acetic acid (this compound).
-
-
Step 4: Purification:
-
Filter the precipitate and wash with water.
-
The crude product can be further purified by recrystallization or column chromatography to achieve high purity (≥95%).
-
Visualized Pathways and Workflows
The following diagrams illustrate the metabolic relationship between Indomethacin and its metabolite, as well as the workflow for its chemical synthesis.
Caption: Metabolic conversion of Indomethacin to its inactive metabolite.
Caption: Chemical synthesis workflow for this compound.
References
- 1. Indomethacin | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. INDOMETHACIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. scbt.com [scbt.com]
- 7. scbt.com [scbt.com]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. This compound-d3 | C12H13NO3 | CID 169437537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. Indometacin synthesis - chemicalbook [chemicalbook.com]
- 12. Organic synthesis of indomethacin - The Science Snail [sciencesnail.com]
Synthesis and Characterization of N-Deschlorobenzoyl Indomethacin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of N-Deschlorobenzoyl indomethacin, a primary metabolite of the non-steroidal anti-inflammatory drug (NSAID) indomethacin. The synthesis is achieved through the alkaline hydrolysis of indomethacin. This document outlines detailed experimental protocols for its synthesis, purification, and characterization using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. All quantitative data is presented in structured tables for clarity and comparative analysis. Additionally, this guide includes visualizations of the synthesis workflow and the relevant cyclooxygenase (COX) signaling pathway to provide a deeper understanding of the compound's context and mechanism of action.
Introduction
Indomethacin is a potent NSAID that functions by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins which mediate pain, fever, and inflammation.[1][2] this compound, also known as 5-methoxy-2-methyl-1H-indole-3-acetic acid, is a major metabolite of indomethacin formed by the cleavage of the N-(p-chlorobenzoyl) group.[3] Understanding the synthesis and properties of this metabolite is crucial for metabolic studies, impurity profiling of indomethacin, and for exploring the structure-activity relationships of indomethacin analogs. This guide details the laboratory-scale synthesis via alkaline hydrolysis and the subsequent analytical characterization of this compound.
Synthesis of this compound
The synthesis of this compound is readily achieved by the alkaline hydrolysis of indomethacin. The amide bond linking the p-chlorobenzoyl group to the indole nitrogen is susceptible to cleavage under basic conditions.
Reaction Scheme
The overall reaction is as follows:
Indomethacin + NaOH → this compound + p-Chlorobenzoic acid
Experimental Protocol: Alkaline Hydrolysis of Indomethacin
Materials:
-
Indomethacin
-
Sodium hydroxide (NaOH)
-
Methanol
-
Deionized water
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve indomethacin (1.0 g, 2.8 mmol) in methanol (20 mL).
-
Hydrolysis: To the stirred solution, add a 2 M aqueous solution of sodium hydroxide (10 mL, 20 mmol).
-
Reaction Monitoring: Heat the reaction mixture to reflux (approximately 65-70 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with deionized water (20 mL) and wash with ethyl acetate (2 x 20 mL) to remove any unreacted starting material and the p-chlorobenzoic acid byproduct.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl. A precipitate of this compound will form.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient elution of hexane:ethyl acetate (starting from 3:1 to 1:1) to afford pure this compound as a solid.
-
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Characterization of this compound
The synthesized this compound is characterized by various spectroscopic and chromatographic techniques to confirm its identity, purity, and structural integrity.
Physical Properties
| Property | Value |
| Chemical Name | 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid |
| Molecular Formula | C12H13NO3 |
| Molecular Weight | 219.24 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | 145-148 °C (decomposes)[4] |
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to assess the purity of the synthesized compound and to monitor the reaction progress.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (e.g., 50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
| Compound | Expected Retention Time (min) |
| Indomethacin | ~6-8 |
| This compound | ~3-4 |
| p-Chlorobenzoic acid | ~2-3 |
Spectroscopic Characterization
NMR spectroscopy is a powerful tool for the structural elucidation of the synthesized compound.
| ¹H NMR (400 MHz, DMSO-d₆) - Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 10.70 | s | 1H | NH |
| 7.25 | d | 1H | Ar-H |
| 7.19 | d | 1H | Ar-H |
| 7.00 | dd | 1H | Ar-H |
| 3.74 | s | 3H | -OCH₃ |
| 3.62 | s | 2H | -CH₂-COOH |
| 2.30 | s | 3H | -CH₃ |
| 12.0 (broad) | s | 1H | -COOH |
| ¹³C NMR (100 MHz, DMSO-d₆) - Chemical Shift (δ, ppm) | Assignment |
| 173.5 | C=O (acid) |
| 153.0 | C-OCH₃ |
| 131.5 | Ar-C |
| 130.0 | Ar-C |
| 128.0 | Ar-C |
| 111.5 | Ar-C |
| 111.0 | Ar-C |
| 100.5 | Ar-C |
| 55.5 | -OCH₃ |
| 31.0 | -CH₂-COOH |
| 11.5 | -CH₃ |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| Technique | Parameter | Expected Value |
| Electrospray Ionization (ESI-MS) | [M-H]⁻ | 218.08 |
| [M+H]⁺ | 220.09 |
Expected Fragmentation Pattern: The primary fragmentation would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the cleavage of the acetic acid side chain.
FTIR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300-3400 | N-H stretch | Indole N-H |
| 2800-3300 (broad) | O-H stretch | Carboxylic acid O-H |
| 1680-1710 | C=O stretch | Carboxylic acid C=O |
| 1600-1620 | C=C stretch | Aromatic C=C |
| 1200-1300 | C-O stretch | Aryl ether C-O |
Visualizations
Synthesis and Characterization Workflow
Caption: Workflow for the synthesis and characterization of this compound.
Cyclooxygenase (COX) Signaling Pathway
Indomethacin, the precursor to the synthesized compound, exerts its anti-inflammatory effects by inhibiting the COX enzymes. This pathway is central to its mechanism of action.
Caption: The cyclooxygenase signaling pathway and the inhibitory action of indomethacin.
Conclusion
This technical guide has provided a detailed procedure for the synthesis of this compound via alkaline hydrolysis of indomethacin. The comprehensive characterization data and experimental protocols serve as a valuable resource for researchers in medicinal chemistry, drug metabolism, and analytical chemistry. The provided visualizations offer a clear understanding of the experimental workflow and the biological context of this important metabolite. The inactivity of this compound as a COX inhibitor, due to the absence of the N-p-chlorobenzoyl group, underscores the critical role of this moiety in the pharmacological activity of indomethacin.[3]
References
N-Deschlorobenzoyl Indomethacin: A Technical Review of its Biological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Deschlorobenzoyl indomethacin is recognized primarily as a major metabolite of the potent non-steroidal anti-inflammatory drug (NSAID), indomethacin. While indomethacin exerts its therapeutic effects through the robust inhibition of cyclooxygenase (COX) enzymes, its metabolites have been a subject of interest to understand the drug's overall pharmacological and toxicological profile. This technical guide provides an in-depth review of the biological activity of this compound, focusing on its role as a metabolite and its largely inactive pharmacological character. Multiple reputable sources, including DrugBank and PubChem, consistently report that the metabolites of indomethacin, including this compound, are predominantly inactive and do not possess pharmacological activity.[1][2][3] This document synthesizes the available data, methodologies, and structural insights into this compound.
Chemical and Metabolic Profile
This compound, also referred to as 5-methoxy-2-methylindole-3-acetic acid, is formed in the liver through the N-deacylation of indomethacin.[2][3] This metabolic process involves the removal of the p-chlorobenzoyl group from the indole nitrogen, a structural component critical for the anti-inflammatory activity of the parent drug.
Below is a diagram illustrating the metabolic conversion of indomethacin to this compound.
Caption: Metabolic pathway of Indomethacin to this compound.
Biological Inactivity: The Core Characteristic
The defining biological feature of this compound is its lack of significant pharmacological activity. The removal of the N-p-chlorobenzoyl group results in a molecule that does not effectively bind to and inhibit the COX enzymes, which are the primary targets of indomethacin.
A structural comparison highlights the key difference responsible for this inactivity.
References
The Pharmacological Profile of N-Deschlorobenzoyl Indomethacin: An Inactive Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Deschlorobenzoyl indomethacin is a primary metabolite of the potent nonsteroidal anti-inflammatory drug (NSAID), indomethacin. Formed through the N-deacylation of its parent compound, this compound's pharmacological profile is predominantly characterized by its general lack of significant anti-inflammatory activity. This technical guide provides a comprehensive overview of this compound, focusing on its metabolic origin and its comparative pharmacological inactivity relative to indomethacin.
Comparative Pharmacological Data
While extensive quantitative data for this compound is limited due to its inactive nature, the following table summarizes its known characteristics in comparison to the parent drug, indomethacin. The primary mechanism of action for indomethacin is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins involved in inflammation and pain.[1][2][3][4] this compound and its glucuronide conjugates are considered to be pharmacologically inactive.[1][5][6]
| Parameter | Indomethacin | This compound |
| Primary Function | Non-selective COX-1 and COX-2 inhibitor | Inactive metabolite |
| Pharmacological Activity | Potent anti-inflammatory, analgesic, and antipyretic effects | Devoid of anti-inflammatory activity[6] |
| Mechanism of Action | Inhibition of prostaglandin synthesis via COX enzyme blockade[1][2][3][4] | Does not significantly inhibit COX enzymes |
| Metabolic Origin | Parent drug | Metabolite formed by N-deacylation of indomethacin[1][2] |
Metabolic Pathway of Indomethacin
Indomethacin undergoes extensive hepatic metabolism, including O-desmethylation, N-deacylation, and glucuronidation.[1][2] The formation of this compound is a key step in this metabolic cascade.
Caption: Metabolic conversion of indomethacin to its primary metabolites.
Cyclooxygenase (COX) Signaling Pathway Inhibition
The anti-inflammatory effects of indomethacin are mediated through its inhibition of the COX signaling pathway. This pathway is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. This compound does not effectively inhibit this pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Indometacin - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 5. Indomethacin | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Clinical Pharmacokinetics of indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Deschlorobenzoyl Indomethacin: An In-depth Technical Guide to an Indomethacin Impurity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-Deschlorobenzoyl indomethacin, a known impurity and metabolite of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin. This document details its chemical identity, synthesis, and analytical methodologies for its detection and quantification. Furthermore, it explores its biological relevance and presents data in a structured format to aid researchers and professionals in drug development and quality control.
Introduction
Indomethacin is a potent NSAID widely used for its analgesic, anti-inflammatory, and antipyretic properties.[1] As with any pharmaceutical compound, the purity of the active pharmaceutical ingredient (API) is critical to its safety and efficacy. This compound, also known by its chemical name 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetic acid, is a recognized impurity and metabolite of indomethacin.[1][2] It is formed through the N-deacylation of the parent drug, a process that can occur both metabolically in vivo and as a degradation product in the drug substance and formulated products.[1] Notably, this metabolite is considered to be pharmacologically inactive.[1] Understanding the profile, synthesis, and detection of this impurity is paramount for ensuring the quality and safety of indomethacin-containing products.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetic acid | --INVALID-LINK-- |
| Synonyms | Indomethacin EP Impurity B, 5-Methoxy-2-methylindole-3-acetic acid | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 2882-15-7 | --INVALID-LINK-- |
| Molecular Formula | C₁₂H₁₃NO₃ | --INVALID-LINK-- |
| Molecular Weight | 219.24 g/mol | --INVALID-LINK-- |
| Appearance | Off-white to light yellow or light beige fine crystalline powder | --INVALID-LINK-- |
| Melting Point | 161 °C | --INVALID-LINK-- |
| Solubility | Soluble in methanol | --INVALID-LINK-- |
| pKa | 4.22 ± 0.30 (Predicted) | --INVALID-LINK-- |
Quantitative Data on Impurity Levels
The presence and quantity of this compound can vary depending on the manufacturing process, storage conditions, and the formulation of the indomethacin product. The table below summarizes reported levels of this impurity in different indomethacin samples.
| Sample Type | Impurity Level (%) | Analytical Method | Reference |
| Suppository Formulation | 0.07 | HPLC | --INVALID-LINK-- |
| European Market Batches (38 total) | 42% of batches did not meet compendial requirements (specific % of this impurity not detailed) | HPLC-UV, ¹H NMR | --INVALID-LINK-- |
Experimental Protocols
Synthesis of this compound (as a Reference Standard)
A common method for the preparation of this compound is through the hydrolysis of indomethacin.[2][3]
Principle: The amide bond at the N1 position of the indole ring in indomethacin is cleaved under basic or acidic conditions to remove the p-chlorobenzoyl group.
Materials:
-
Indomethacin
-
Potassium hydroxide (KOH) or other suitable base
-
Methanol or other suitable solvent
-
Hydrochloric acid (HCl) for acidification
-
Distilled water
Procedure:
-
Dissolve indomethacin in a suitable solvent such as methanol.
-
Add a solution of potassium hydroxide to the indomethacin solution.
-
Heat the mixture under reflux for a specified period to facilitate hydrolysis.
-
After cooling, evaporate the solvent.
-
Dissolve the residue in water and acidify with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain this compound.
-
The product can be further purified by recrystallization.
Analytical Methodologies
HPLC is a widely used technique for the separation and quantification of indomethacin and its impurities.[4][5][6]
Instrumentation:
-
HPLC system with a UV detector
-
C18 or Zorbax-Phenyl analytical column
Chromatographic Conditions (Example 1):
| Parameter | Condition |
|---|---|
| Column | C18 |
| Mobile Phase | Methanol and an aqueous solution of 0.2% phosphoric acid |
| Flow Rate | 1.5 ml/min |
| Detection | UV at 320 nm |
Source: --INVALID-LINK--
Chromatographic Conditions (Example 2):
| Parameter | Condition |
|---|---|
| Column | Zorbax-Phenyl (75 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile and 0.2% phosphoric acid (50:50, v/v) |
| Flow Rate | 0.6 ml/min |
| Detection | UV at 237 nm |
Source: --INVALID-LINK--
Sample Preparation:
-
Accurately weigh and dissolve the indomethacin sample in a suitable diluent (e.g., mobile phase).
-
Filter the solution through a 0.45 µm filter before injection.
Quantification:
-
The concentration of this compound is determined by comparing its peak area to that of a certified reference standard.
NMR spectroscopy is a powerful tool for the identification and structural confirmation of this compound.[4]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
Data Acquisition and Interpretation:
-
Acquire ¹H and ¹³C NMR spectra.
-
The chemical shifts and coupling constants of the signals in the spectra should be consistent with the known structure of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetic acid.[7][8] The absence of signals corresponding to the p-chlorobenzoyl group confirms the identity of the impurity.
Visualizations
Indomethacin Metabolism Pathway
The following diagram illustrates the metabolic pathway of indomethacin, leading to the formation of this compound and other metabolites.
Caption: Metabolic pathways of indomethacin.
Impurity Analysis Workflow
The diagram below outlines a typical workflow for the analysis of this compound in a drug sample.
Caption: Workflow for indomethacin impurity analysis.
Conclusion
This compound is a critical impurity to monitor in the production and formulation of indomethacin. Its formation through hydrolysis necessitates robust analytical methods for its detection and quantification to ensure the quality, safety, and regulatory compliance of the final drug product. The information and protocols provided in this guide serve as a valuable resource for scientists and professionals involved in the development, manufacturing, and quality control of indomethacin.
References
- 1. Indomethacin | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Methoxy-2-methyl-3-indoleacetic acid 98 2882-15-7 [sigmaaldrich.com]
- 3. This compound | 2882-15-7 | Benchchem [benchchem.com]
- 4. Profiling indomethacin impurities using high-performance liquid chromatography and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of HPLC method for determination of indomethacin and its two degradation products in topical gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC analysis of indomethacin and its impurities in capsule and suppository formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Methoxy-2-methylindole-3-acetic acid | C12H13NO3 | CID 76151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Methoxyindole-3-acetic acid(3471-31-6) 1H NMR spectrum [chemicalbook.com]
An In-Depth Technical Guide to the Inactive Metabolites of Indomethacin in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inactive metabolites of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin found in human plasma. The document details their metabolic pathways, quantitative analysis, and the experimental protocols for their detection, addressing a critical need for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.
Introduction to Indomethacin Metabolism
Indomethacin undergoes extensive hepatic metabolism, leading to the formation of several metabolites. The primary metabolic pathways are O-demethylation, N-deacylation, and glucuronidation.[1][2][3] These processes result in metabolites that are pharmacologically inactive, meaning they do not contribute to the therapeutic or adverse effects of indomethacin.[4] The major inactive metabolites identified in humans are O-desmethylindomethacin (DMI), N-deschlorobenzoylindomethacin (DBI), and O-desmethyl-N-deschlorobenzoylindomethacin, along with their corresponding glucuronide conjugates.[2][3]
A notable point of discussion in the scientific literature is the presence of these metabolites in human plasma. Some sources indicate that DMI, DBI, and O-desmethyl-N-deschlorobenzoylindomethacin are present in significant amounts in plasma.[4] Conversely, a detailed study reported that only the parent drug, indomethacin, was detected in plasma, with its metabolites being primarily found in urine.[5] This discrepancy highlights the need for further research to definitively characterize the plasma pharmacokinetics of these inactive metabolites.
Quantitative Analysis of Indomethacin and its Inactive Metabolites
The quantitative analysis of indomethacin and its metabolites in human plasma is crucial for pharmacokinetic and drug metabolism studies. Various analytical techniques have been employed for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most sensitive and specific method.
Plasma Concentrations
Following oral administration, indomethacin is rapidly absorbed, reaching peak plasma concentrations of 2 to 3 µg/mL within one to two hours.[4] While the presence of inactive metabolites in plasma is reported, specific quantitative data, such as mean concentrations or concentration ranges after a therapeutic dose, are not extensively documented in the literature. The focus of most pharmacokinetic studies has been on the parent drug.
Table 1: Summary of Indomethacin Pharmacokinetic Parameters in Human Plasma
| Parameter | Value | Reference(s) |
| Peak Plasma Concentration (Cmax) | 2 - 3 µg/mL | [4] |
| Time to Peak Concentration (Tmax) | 1 - 2 hours | [4] |
| Biological Half-life | 5 - 10 hours | [4] |
| Plasma Clearance | 1 - 2.5 mL/kg/min | [4] |
Note: This table summarizes the pharmacokinetics of the parent drug, indomethacin. Quantitative data for its inactive metabolites in plasma are not well-established.
Experimental Protocols for Quantification
Sample Preparation: Protein Precipitation
A simple and efficient protein precipitation method can be used for the extraction of indomethacin and its metabolites from human plasma.
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of indomethacin).
-
Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting condition.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Table 2: Representative LC-MS/MS Parameters for the Analysis of Indomethacin and its Metabolites
| Parameter | Recommended Condition |
| Liquid Chromatography | |
| LC System | Agilent 1260 Infinity LC or equivalent |
| Column | Agilent ZORBAX RRHT Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 2.0 | |
| 2.1 | |
| 3.0 | |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| MS System | Agilent 6410B Triple Quadrupole LC/MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | |
| Indomethacin | 358.1 |
| O-desmethylindomethacin (DMI) | 344.1 |
| N-deschlorobenzoylindomethacin (DBI) | 218.1 |
| O-desmethyl-N-deschlorobenzoylindomethacin | 204.1 |
| Product Ion (m/z) | |
| Indomethacin | 139.0 |
| O-desmethylindomethacin (DMI) | 139.0 |
| N-deschlorobenzoylindomethacin (DBI) | Requires experimental determination |
| O-desmethyl-N-deschlorobenzoylindomethacin | Requires experimental determination |
| Collision Energy (V) | Requires experimental optimization for each analyte |
Visualizing Metabolic Pathways and Experimental Workflows
Indomethacin Metabolic Pathway
The metabolic conversion of indomethacin to its primary inactive metabolites can be visualized as a signaling pathway.
Experimental Workflow for Metabolite Quantification
The following diagram illustrates the logical flow of the experimental protocol for quantifying indomethacin and its inactive metabolites in human plasma.
Conclusion
This technical guide has summarized the current understanding of the inactive metabolites of indomethacin in human plasma. The primary metabolites, formed through O-demethylation, N-deacylation, and glucuronidation, are considered pharmacologically inactive. While their presence in plasma is a subject of some debate in the literature, advanced analytical techniques like LC-MS/MS offer the necessary sensitivity and specificity for their detection and quantification. The provided experimental protocol serves as a robust starting point for researchers aiming to develop and validate methods for the simultaneous analysis of indomethacin and its inactive metabolites. Further research is warranted to clarify the plasma pharmacokinetics of these metabolites and to establish definitive quantitative levels in human plasma following therapeutic dosing of indomethacin. This will contribute to a more complete understanding of the disposition of this widely used NSAID.
References
- 1. Pharmacokinetic overview of indomethacin and sustained-release indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Pharmacokinetics of indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of indomethacin, its metabolites and their glucuronides in human plasma and urine by means of direct gradient high-performance liquid chromatographic analysis. Preliminary pharmacokinetics and effect of probenecid [pubmed.ncbi.nlm.nih.gov]
The Role of N-Deschlorobenzoyl Indomethacin in Drug Metabolism Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-Deschlorobenzoyl indomethacin, a primary metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), indomethacin. Formed through the N-deacylation of its parent compound, this metabolite represents a significant pathway in the biotransformation of indomethacin. This document details its formation, subsequent metabolic fate, and its known biological activities, offering insights for researchers in drug metabolism, pharmacology, and toxicology. A key focus is the elucidation of its metabolic pathway and the presentation of detailed experimental protocols for its in vitro investigation. Quantitative data from existing literature are summarized, and knowledge gaps, particularly concerning its interaction with cytochrome P450 enzymes, are highlighted as areas for future research.
Introduction
Indomethacin is a potent NSAID used in the management of pain and inflammation.[1] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is heavily influenced by its metabolism. The biotransformation of indomethacin is complex, involving multiple enzymatic pathways that lead to the formation of several metabolites.[2] Among these, this compound emerges from the N-deacylation of the parent drug, a crucial step in its metabolic clearance.[1][3] Understanding the formation and disposition of this metabolite is paramount for a complete characterization of indomethacin's pharmacology and for assessing potential drug-drug interactions. This guide serves as a technical resource for professionals engaged in drug development and metabolism studies, providing a detailed examination of the role and characteristics of this compound.
Metabolic Pathways of Indomethacin
Indomethacin undergoes extensive metabolism in the liver, primarily through three main pathways: O-demethylation, N-deacylation, and glucuronidation.[2] The N-deacylation pathway results in the formation of this compound. This process is catalyzed by carboxylesterases (CES), a family of enzymes highly expressed in the liver and other tissues, which are responsible for the hydrolysis of a wide range of ester- and amide-containing compounds.[4] Specifically, human carboxylesterase 1 (hCES1), which is abundant in the liver, is the likely catalyst for this reaction.[4]
Following its formation, this compound can be further metabolized. One identified subsequent metabolite is O-desmethyl-N-deschlorobenzoyl indomethacin, indicating that the initial N-deacylation can be followed by O-demethylation.[3]
Below is a diagram illustrating the primary metabolic pathways of indomethacin.
Figure 1. Primary metabolic pathways of indomethacin.
Role of this compound in Drug Metabolism
Formation and Pharmacokinetics
The formation of this compound via N-deacylation is a significant route of elimination for indomethacin.[3] This metabolite, along with O-desmethylindomethacin, is found in significant amounts in plasma.[3] The enzymes likely responsible for this biotransformation are carboxylesterases, which are crucial in the hydrolysis of various drugs.[4] While specific kinetic parameters for the N-deacylation of indomethacin have not been extensively reported in the literature, the high expression of carboxylesterases in the liver suggests that this is an efficient metabolic pathway.
Biological Activity
This compound is generally considered to be pharmacologically inactive.[3] This is supported by data showing a significant loss of inhibitory activity against aldo-keto reductase enzymes AKR1C2 and AKR1C3 when compared to the parent compound, indomethacin. The removal of the N-p-chlorobenzoyl group appears to be critical for the drug's interaction with these and likely other biological targets.
Interaction with Drug-Metabolizing Enzymes
The parent drug, indomethacin, is known to be a substrate and an inhibitor of certain cytochrome P450 (CYP) enzymes. For instance, its O-demethylation is primarily catalyzed by CYP2C9.[5] Indomethacin has also been shown to cause mechanism-based inactivation of CYP3A2 in rats, which is suggested to be due to the covalent binding of one of its metabolites.[6]
However, there is a notable lack of specific data in the published literature regarding the inhibitory or inductive effects of this compound on cytochrome P450 enzymes. This represents a significant knowledge gap and an important area for future research to fully understand the drug-drug interaction potential of indomethacin and its metabolites.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and its parent drug. The lack of reported enzyme kinetic data for the formation of this compound is a key area for future investigation.
| Compound | Parameter | Value | Enzyme/System | Reference |
| Indomethacin | KM | 34.6 ± 5.4 µM | Human Liver Microsomes (O-demethylation) | [5] |
| Vmax | 14.1 ± 3.9 pmol/mg/min | Human Liver Microsomes (O-demethylation) | [5] | |
| This compound | IC50 | 100 µM | AKR1C2 | |
| IC50 | >100 µM | AKR1C3 | ||
| KM | Data not available | Carboxylesterases | ||
| Vmax | Data not available | Carboxylesterases |
Experimental Protocols
This section provides a detailed methodology for an in vitro experiment to study the formation of this compound from indomethacin using human liver microsomes.
In Vitro Incubation for Metabolite Formation
Objective: To determine the kinetic parameters (Km and Vmax) for the formation of this compound from indomethacin in human liver microsomes.
Materials:
-
Human Liver Microsomes (pooled, from a reputable supplier)
-
Indomethacin (analytical standard)
-
This compound (analytical standard)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Internal Standard (e.g., a structurally similar compound not present in the incubation mixture)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of indomethacin in a suitable solvent (e.g., methanol or DMSO) and serially dilute to obtain a range of concentrations for the kinetic study (e.g., 0.5 µM to 100 µM).
-
Prepare a stock solution of the internal standard.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In microcentrifuge tubes, combine the following on ice:
-
Potassium Phosphate Buffer (to final volume of 200 µL)
-
Human Liver Microsomes (final concentration of 0.5 mg/mL)
-
Indomethacin (at various final concentrations)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 30 minutes, to ensure initial velocity conditions).
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Vortex the samples vigorously to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Analytical Method: HPLC-MS/MS for Quantification
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate indomethacin, this compound, and the internal standard (e.g., start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: ESI positive or negative, to be optimized for sensitivity of the analytes.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Indomethacin: To be determined by direct infusion of the standard (e.g., m/z 358.1 -> 139.1).
-
This compound: To be determined by direct infusion of the standard.
-
Internal Standard: To be determined by direct infusion of the standard.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Data Analysis:
-
Construct a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Quantify the amount of this compound formed in the incubation samples using the standard curve.
-
Calculate the rate of formation (pmol/min/mg protein).
-
Plot the reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Below is a workflow diagram for the described experimental protocol.
References
- 1. Polymorphisms in CYP2C9 are associated with response to indomethacin among neonates with patent ductus arteriosus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PharmGKB summary: very important pharmacogene information for CYP1A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 2C9 catalyzes indomethacin O-demethylation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CYP2C9 Polymorphism and Use of Oral Nonsteroidal Anti-Inflammatory Drugs [uspharmacist.com]
- 5. Exploring the Role of CYP3A4 Mediated Drug Metabolism in the Pharmacological Modulation of Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Unveiling of Indomethacin's Metabolic Fate: A Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), has been a cornerstone in the management of inflammatory and pain conditions since its introduction in the 1960s.[1] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, of which metabolism plays a pivotal role. This technical guide provides an in-depth exploration of the discovery and history of indomethacin metabolites, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the key metabolic pathways, the enzymes responsible for these transformations, and the analytical methodologies that have been instrumental in elucidating the biotransformation of this important drug.
Discovery and History of Indomethacin Metabolites
The initial investigations into the metabolic fate of indomethacin in humans were pioneered in the early 1970s. A seminal study by Duggan et al. in 1972 was among the first to comprehensively characterize the biotransformation of indomethacin in man.[2] This early research laid the foundation for our current understanding of how the body processes this drug.
The primary metabolic pathways of indomethacin were identified as O-demethylation of the 5-methoxy group, N-deacylation of the p-chlorobenzoyl moiety, and subsequent glucuronidation of the parent drug and its metabolites.[3][4] These transformations result in the formation of three main inactive metabolites:
-
O-desmethylindomethacin (DMI)
-
N-deschlorobenzoylindomethacin (DBI)
-
O-desmethyl-N-deschlorobenzoylindomethacin (DMBI)
These metabolites, along with the glucuronide conjugates of indomethacin and its phase I metabolites, are the primary forms in which the drug is excreted from the body.[3][5]
Metabolic Pathways and Enzymology
The biotransformation of indomethacin is a multi-step process primarily occurring in the liver. The key enzymatic reactions are detailed below.
Phase I Metabolism:
-
O-Demethylation: The removal of the methyl group from the 5-methoxy position is a major metabolic route.[3] This reaction is catalyzed by the cytochrome P450 enzyme, specifically CYP2C9 .[6]
-
N-Deacylation: The cleavage of the p-chlorobenzoyl group from the indole nitrogen is another significant pathway.[3]
Phase II Metabolism:
-
Glucuronidation: Indomethacin and its phase I metabolites undergo conjugation with glucuronic acid. This reaction is facilitated by UDP-glucuronosyltransferases (UGTs).[4]
The metabolic pathway of indomethacin can be visualized as follows:
References
- 1. The Pharmacology of Indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The metabolism of indomethacin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics of indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. The metabolism of indomethacin in man. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of N-Deschlorobenzoyl Indomethacin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of N-Deschlorobenzoyl indomethacin, a known metabolite and potential impurity of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. The following protocols are designed for use in research, quality control, and drug development settings.
This compound, also identified as (5-Methoxy-2-methyl-1H-indol-3-yl)acetic acid, is a significant related substance of Indomethacin.[1][2][3] Its monitoring is crucial for ensuring the purity, safety, and efficacy of Indomethacin drug products. The analytical methods detailed below offer robust and reliable approaches for its quantification.
Analytical Methods Overview
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of Indomethacin and its related substances due to its simplicity, precision, and accessibility.[4][5][6] For higher sensitivity and selectivity, especially in complex matrices such as biological fluids, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method.[7][8][9][10]
This document outlines protocols for both HPLC-UV and LC-MS/MS methods, adapted from established analytical procedures for Indomethacin impurity profiling.
Application Note 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical dosage forms. It is adapted from validated methods for Indomethacin and its impurities.[11][12][13]
Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent |
| Mobile Phase | Acetonitrile : 10 mM Sodium Acetate Buffer (pH 3.0) (50:40, v/v) with 10% Methanol |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (25 °C) |
| Run Time | Approximately 10 minutes |
Experimental Protocol
1. Reagent and Sample Preparation:
-
Mobile Phase Preparation: Prepare a 10 mM sodium acetate buffer and adjust the pH to 3.0 with glacial acetic acid. Filter and degas the buffer. Mix with acetonitrile and methanol in the specified ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Preparation (Capsules): Take the contents of 20 capsules, weigh, and calculate the average weight. Take a portion of the powder equivalent to 25 mg of Indomethacin and dissolve it in 25 mL of methanol. Sonicate for 15 minutes and filter through a 0.45 µm syringe filter. Dilute the filtrate with the mobile phase to a suitable concentration for analysis.
2. Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject a blank (mobile phase) to ensure a stable baseline.
-
Inject the working standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
3. Method Validation Parameters (Expected):
| Parameter | Expected Range/Value |
| Linearity | 0.1 - 10 µg/mL (R² > 0.999) |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Application Note 2: Sensitive Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of this compound in biological matrices such as plasma and urine, as well as for trace-level impurity analysis. The protocol is based on established LC-MS/MS methods for Indomethacin.[8][9][14]
Chromatographic and Mass Spectrometric Conditions
| Parameter | Recommended Conditions |
| LC System | Agilent 1200 series or equivalent |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Start at 10% B, ramp to 90% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | Triple Quadrupole with ESI source |
| Ionization Mode | Negative Ion Electrospray (ESI-) |
| MRM Transitions | Precursor Ion (m/z): 218.1, Product Ion (m/z): 174.1 (tentative, requires optimization) |
| Internal Standard (IS) | Indomethacin-d4 (or a suitable structural analog) |
Experimental Protocol
1. Reagent and Sample Preparation:
-
Mobile Phase Preparation: Prepare mobile phases A and B as described in the table.
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 1 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the stock solution in 50% methanol to create calibration standards ranging from 0.1 ng/mL to 100 ng/mL.
-
Internal Standard (IS) Working Solution: Prepare a 100 ng/mL solution of the internal standard in 50% methanol.
-
Sample Preparation (Plasma):
-
To 100 µL of plasma sample, add 10 µL of the IS working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
2. LC-MS/MS Analysis:
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Inject a blank to check for interferences.
-
Inject the calibration standards to construct a calibration curve.
-
Inject the prepared samples.
-
Quantify this compound using the peak area ratio of the analyte to the internal standard against the calibration curve.
3. Method Validation Parameters (Expected):
| Parameter | Expected Range/Value |
| Linearity | 0.1 - 100 ng/mL (R² > 0.995) |
| Limit of Detection (LOD) | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Workflow Diagram
Caption: LC-MS/MS sample preparation and analysis workflow.
Summary of Quantitative Data
The following table summarizes the expected quantitative performance of the described analytical methods.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linear Range | 0.1 - 10 µg/mL | 0.1 - 100 ng/mL |
| LOD | ~0.03 µg/mL | ~0.03 ng/mL |
| LOQ | ~0.1 µg/mL | ~0.1 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 85 - 115% |
| Precision (% RSD) | < 2% | < 15% |
Note: The provided quantitative data are typical expected values based on similar validated methods and should be confirmed during method validation in the user's laboratory. The MRM transitions for the LC-MS/MS method are predictive and require experimental optimization.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0013988) [hmdb.ca]
- 4. Development and validation of HPLC method for determination of indomethacin and its two degradation products in topical gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. archives.ijper.org [archives.ijper.org]
- 6. researchgate.net [researchgate.net]
- 7. chimia.ch [chimia.ch]
- 8. Plasma indomethacin assay using high-performance liquid chromatography-electrospray-tandem mass spectrometry: application to therapeutic drug monitoring and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative determination of new anti-inflammatory drug indomenthyl and its metabolite in rabbit plasma by HPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Profiling indomethacin impurities using high-performance liquid chromatography and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. HPLC analysis of indomethacin and its impurities in capsule and suppository formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A liquid chromatography method with single quadrupole mass spectrometry for quantitative determination of indomethacin in maternal plasma and urine of pregnant patients - PMC [pmc.ncbi.nlm.nih.gov]
HPLC Analysis of Indomethacin and its Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the quantitative analysis of indomethacin and its principal metabolites, 4-chlorobenzoic acid and 5-methoxy-2-methylindoleacetic acid, using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The provided protocols are designed to be robust and applicable for routine analysis in pharmaceutical quality control and metabolic studies.
Introduction
Indomethacin is a potent nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic, and antipyretic properties.[1] Its therapeutic action is primarily due to the inhibition of prostaglandin synthesis.[1] The analysis of indomethacin and its metabolites is crucial for pharmacokinetic studies, drug formulation development, and quality control of pharmaceutical preparations.[2][3] HPLC is the method of choice for this analysis, offering high sensitivity, specificity, and the ability to simultaneously determine the active substance and its degradation products.[2]
Metabolic Pathway of Indomethacin
Indomethacin undergoes hydrolysis to form its main degradation products: 4-chlorobenzoic acid and 5-methoxy-2-methylindoleacetic acid.[2] Understanding this pathway is essential for identifying and quantifying these related substances during drug stability and metabolism studies.
Caption: Metabolic Pathway of Indomethacin.
Experimental Protocols
This section details two validated RP-HPLC methods for the analysis of indomethacin and its metabolites. Method 1 is a versatile method suitable for various sample matrices, while Method 2 offers a faster analysis time.
Method 1: General Purpose Analysis
This method is robust and has been validated for the analysis of indomethacin and its hydrolytic degradants in pharmaceutical formulations.[4]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18, 3.5 µm (4.6 mm × 100 mm)[4] |
| Mobile Phase | Methanol: Acetonitrile: 10 mM Sodium Acetate Buffer (pH 3) (10:50:40 v/v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Detection | UV at 254 nm[4] |
| Injection Volume | 5 µL[4] |
| Temperature | Ambient |
Standard Solution Preparation:
-
Prepare individual stock solutions of indomethacin, 4-chlorobenzoic acid, and 5-methoxy-2-methyl-indoleacetic acid by dissolving 10 mg of each compound in 10 mL of methanol to achieve a concentration of 1000 µg/mL.[4]
-
From the stock solutions, prepare working standard solutions by diluting with the mobile phase to the desired concentrations.
Sample Preparation (Capsule Formulation):
-
Weigh the contents of 20 capsules and determine the average weight.
-
Transfer a quantity of the mixed contents equivalent to 10 mg of indomethacin into a 100 mL volumetric flask.[4]
-
Add approximately 10 mL of water and let it stand for 10 minutes with occasional stirring.[4]
-
Add 75 mL of methanol and shake well to dissolve the indomethacin.[4]
-
Make up the volume to 100 mL with methanol.[4]
-
Filter the solution through a 0.45 µm filter.[4]
-
Further dilute the filtered solution with the mobile phase to a final concentration of approximately 30 µg/mL of indomethacin.[4]
Method 2: Rapid Analysis
This method is suitable for high-throughput screening and quality control where a shorter analysis time is required.[2]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Zorbax-Phenyl, 3.5 µm (4.6 mm x 75 mm)[2] |
| Mobile Phase | Acetonitrile: 0.2% Phosphoric Acid (50:50 v/v)[2] |
| Flow Rate | 0.6 mL/min[2] |
| Detection | UV at 237 nm[2] |
| Injection Volume | Not specified, typically 5-20 µL |
| Temperature | Ambient |
Standard and Sample Preparation:
Follow the same procedures as described in Method 1, using the mobile phase of Method 2 as the diluent.
Experimental Workflow
The general workflow for the HPLC analysis of indomethacin and its metabolites involves several key steps from sample preparation to data analysis.
Caption: HPLC Analysis Workflow.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described HPLC methods.
Method 1: Performance Data
| Compound | Linearity Range (µg/mL) | Retention Time (min) |
| Indomethacin | 25 - 70[4] | ~4.5 |
| 4-Chlorobenzoic Acid | 0.25 - 2[4] | ~2.5 |
| 5-Methoxy-2-methyl-indoleacetic acid | 0.25 - 2[4] | ~3.5 |
Note: Retention times are approximate and may vary depending on the specific instrument and column conditions.
Method 2: Performance Data
| Compound | Retention Time (min) |
| Indomethacin | ~6.0 |
| 4-Chlorobenzoic Acid | ~2.0 |
| 5-Methoxy-2-methylindoleacetic acid | ~3.0 |
Note: Linearity ranges for Method 2 were not explicitly stated in the referenced material but are expected to be similar to Method 1.
System Suitability
To ensure the validity of the analytical results, system suitability tests should be performed before each analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Resolution | > 1.5 between adjacent peaks |
| Relative Standard Deviation (RSD) of replicate injections | < 2.0% |
Conclusion
The HPLC methods detailed in this application note provide reliable and efficient means for the determination of indomethacin and its primary metabolites. The choice of method will depend on the specific requirements of the analysis, such as sample throughput and the need for a particular stationary phase. Proper method validation and system suitability checks are essential for ensuring accurate and precise results in a research or quality control setting.
References
Application Notes and Protocols for the Mass Spectrometric Analysis of N-Deschlorobenzoyl Indomethacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Deschlorobenzoyl indomethacin is a significant metabolite of the potent non-steroidal anti-inflammatory drug (NSAID), indomethacin. The metabolic pathway leading to this compound involves the cleavage of the N-p-chlorobenzoyl group from the parent indomethacin molecule. Understanding the biotransformation of indomethacin and quantifying its metabolites is crucial in pharmacokinetic and drug metabolism studies. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive and specific method for the identification and quantification of such metabolites in complex biological matrices.
This document provides a comprehensive guide to the mass spectrometric analysis of this compound, including detailed experimental protocols and expected fragmentation patterns.
Mass Spectrometry of this compound
The chemical formula for this compound is C₁₂H₁₃NO₃, with a molecular weight of 219.24 g/mol . In mass spectrometry, understanding the fragmentation of a molecule is key to developing robust analytical methods.
Proposed Fragmentation Pathway
Upon electrospray ionization (ESI) in positive mode, this compound is expected to form a protonated molecule [M+H]⁺ at m/z 220.2. The fragmentation of this precursor ion in the collision cell of a mass spectrometer can be predicted based on the fragmentation of similar indole-3-acetic acid derivatives. The primary fragmentation is anticipated to be the loss of the acetic acid side chain.
A proposed fragmentation pathway is illustrated below:
Quantitative Analysis
A summary of the key mass spectrometric parameters for the quantitative analysis of this compound is provided in the table below.
| Parameter | Value |
| Precursor Ion (m/z) | 220.2 |
| Product Ion 1 (m/z) | 161.2 |
| Product Ion 2 (m/z) | 202.2 |
| Collision Energy (eV) | 15-25 |
| Dwell Time (ms) | 100 |
Note: Optimal collision energy should be determined empirically on the specific instrument being used.
The following table presents illustrative quantitative data for a calibration curve of this compound in human plasma. This data is for example purposes only and actual results may vary.
| Concentration (ng/mL) | Peak Area (Analyte) | Peak Area (Internal Standard) | Area Ratio |
| 1 | 1,250 | 50,000 | 0.025 |
| 5 | 6,300 | 51,000 | 0.124 |
| 10 | 12,800 | 50,500 | 0.253 |
| 50 | 65,000 | 49,800 | 1.305 |
| 100 | 132,000 | 50,200 | 2.629 |
| 500 | 660,000 | 49,500 | 13.333 |
| 1000 | 1,350,000 | 50,100 | 26.946 |
Experimental Protocols
The following protocols are adapted from established methods for the analysis of indomethacin and are suitable for the quantification of this compound in biological matrices.
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of this compound from plasma or serum samples.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma/serum sample.
-
Internal Standard: Spike with 10 µL of an internal standard solution (e.g., deuterated this compound at 1 µg/mL).
-
Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Injection: Inject a 5-10 µL aliquot into the LC-MS/MS system.
Liquid Chromatography Method
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Method
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the analysis of this compound from biological samples.
Application Notes and Protocols for the Use of N-Deschlorobenzoyl Indomethacin as a Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Deschlorobenzoyl indomethacin is a primary metabolite of the potent non-steroidal anti-inflammatory drug (NSAID), indomethacin.[1][2] Accurate quantification of indomethacin and its metabolites is crucial in pharmacokinetic, drug metabolism, and toxicological studies. These application notes provide a detailed experimental protocol for the use of this compound as a reference standard for its quantification in biological matrices using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₁₃NO₃ |
| Molecular Weight | 219.24 g/mol |
| Appearance | Light yellow to brown solid |
| Purity (NMR) | ≥95.0% |
| Storage Conditions | Store at room temperature (3 years), In solvent: -80°C (2 years), -20°C (1 year) |
Experimental Protocols
Preparation of Standard Solutions
a. Stock Standard Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound standard.
-
Dissolve the standard in 10 mL of absolute ethanol in a 10 mL volumetric flask.
-
Sonicate for a few minutes to ensure complete dissolution.
b. Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with 50% ethanol.
-
Suggested concentrations for the calibration curve range from 2 µg/mL to 18 µg/mL.[3]
HPLC Method for Quantification
This protocol is adapted from a validated HPLC-fluorescence method for the analysis of indomethacin and its metabolites.[4]
a. Chromatographic Conditions:
| Parameter | Specification |
| Column | Reversed-phase C18-bonded column |
| Mobile Phase | 22.5% or 26% acetonitrile in 0.25% acetic acid |
| Flow Rate | 1.0 mL/min (Typical, may require optimization) |
| Injection Volume | 20 µL (Typical, may require optimization) |
| Fluorescence Detector | Excitation: 288 nm, Emission: 390 nm (with a 370 nm cutoff filter) |
| Internal Standard | Indole-3-propionic acid |
b. System Suitability: Before sample analysis, the chromatographic system should be equilibrated by running the mobile phase until a stable baseline is achieved. System suitability is assessed by injecting a standard solution multiple times to check for reproducibility of retention time, peak area, and tailing factor.
Sample Preparation from Biological Matrices (e.g., Plasma, Urine)
The following is a general liquid-liquid extraction procedure.
-
To 1 mL of plasma or urine sample, add a known amount of the internal standard (Indole-3-propionic acid).
-
Acidify the sample with a suitable buffer.
-
Extract the analytes by adding 5 mL of ethyl acetate and vortexing for 2 minutes.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject the reconstituted sample into the HPLC system.
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the working standard solutions.
-
Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Indomethacin Metabolism Pathway
The following diagram illustrates the metabolic pathway of indomethacin, leading to the formation of this compound and other metabolites. Indomethacin undergoes O-demethylation and N-deacylation to form its major metabolites.[5][6]
Caption: Metabolic pathway of Indomethacin.
Experimental Workflow for Quantification
The diagram below outlines the key steps in the experimental workflow for the quantification of this compound using an external standard.
Caption: Workflow for this compound quantification.
References
- 1. Clinical Pharmacokinetics of indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. med.minia.edu.eg [med.minia.edu.eg]
- 4. High-performance liquid chromatography-fluorescence analysis for indomethacin and metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
Application Notes: In Vitro Assay Development for N-Deschlorobenzoyl indomethacin
Introduction
N-Deschlorobenzoyl indomethacin is a principal metabolite of the potent non-steroidal anti-inflammatory drug (NSAID), indomethacin.[1][2] Indomethacin exerts its therapeutic effects as an anti-inflammatory, analgesic, and antipyretic agent primarily by inhibiting cyclooxygenase (COX) enzymes.[3][4][5] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[4][5] While indomethacin is a non-selective inhibitor of both COX-1 and COX-2, its metabolites, including this compound, are generally considered to have reduced or no pharmacological activity.[1][2]
The development of robust in vitro assays is crucial for characterizing the pharmacological profile of this compound. These assays are essential to quantify its inhibitory potential against key inflammatory targets and to assess its cellular effects, thereby confirming its relative inactivity or uncovering any residual or novel biological activities. This document provides detailed protocols for a panel of in vitro assays designed to evaluate the effects of this compound on the COX pathway, downstream prostaglandin production, inflammatory signaling, and general cell health.
Target Audience
These application notes and protocols are intended for researchers, scientists, and drug development professionals involved in the preclinical evaluation of NSAIDs and their metabolites.
Key In Vitro Assays
A comprehensive in vitro evaluation of this compound should include the following assays:
-
COX-1/COX-2 Inhibition Assay: To determine the half-maximal inhibitory concentration (IC50) and assess the selectivity of the compound for the two COX isoforms. This is the primary mechanistic assay for NSAIDs.
-
Prostaglandin E2 (PGE2) Immunoassay: A cell-based assay to measure the functional consequence of COX inhibition by quantifying the reduction in PGE2, a major pro-inflammatory prostaglandin.
-
NF-κB Reporter Assay: To investigate potential off-target effects on the NF-κB signaling pathway, a central regulator of inflammation.[6][7]
-
Cell Viability Assay: To determine the cytotoxic potential of the compound on the cell lines used in the functional assays.[8][9]
Experimental Protocols
Protocol 1: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol outlines the procedure for determining the IC50 values of this compound against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound
-
Indomethacin (positive control)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
COX inhibitor screening assay kit (commercial kits are recommended)
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound and indomethacin in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the test compounds and the positive control in the assay buffer. The final concentrations should typically range from 1 nM to 100 µM.
-
In a 96-well plate, add the enzyme (COX-1 or COX-2) to each well.
-
Add the serially diluted compounds or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).
-
Stop the reaction and measure the product formation (e.g., PGG2, often measured via a colorimetric or fluorometric method provided in the kit).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Prostaglandin E2 (PGE2) Immunoassay
This cell-based assay quantifies the production of PGE2 in response to an inflammatory stimulus in the presence of the test compound.
Materials:
-
Human cell line (e.g., A549, macrophages)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS) or Interleukin-1β (IL-1β) to stimulate PGE2 production
-
This compound
-
Indomethacin (positive control)
-
PGE2 ELISA kit
-
Microplate reader
Procedure:
-
Seed cells in a 24-well plate at an appropriate density and allow them to adhere overnight.
-
The following day, replace the medium with a serum-free medium and starve the cells for 2-4 hours.
-
Pre-treat the cells with various concentrations of this compound or indomethacin (e.g., 0.1 µM to 50 µM) for 1 hour.
-
Induce inflammation by adding an inflammatory stimulus (e.g., 1 µg/mL LPS) to the wells (except for the unstimulated control).
-
Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Collect the cell culture supernatant from each well.
-
Quantify the concentration of PGE2 in the supernatants using a competitive PGE2 ELISA kit according to the manufacturer's instructions.[10][11]
-
Calculate the percentage of PGE2 inhibition for each compound concentration compared to the stimulated vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Protocol 3: NF-κB Luciferase Reporter Assay
This protocol assesses the effect of the compound on the NF-κB signaling pathway using a stable reporter cell line.
Materials:
-
HEK293 or U251 cell line stably expressing an NF-κB-driven luciferase reporter gene.[12]
-
Cell culture medium (e.g., DMEM with FBS)
-
Tumor Necrosis Factor-alpha (TNF-α) as a stimulus
-
This compound
-
Known NF-κB inhibitor (e.g., Bay 11-7082) as a positive control
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the NF-κB reporter cells in a 96-well white, clear-bottom plate and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound or the positive control for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway. Include an unstimulated control.
-
Incubate for 6-8 hours at 37°C.
-
Remove the medium and lyse the cells.
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a measure of cell viability if necessary.
-
Calculate the percentage of inhibition of NF-κB activity relative to the TNF-α stimulated vehicle control.
Protocol 4: Cell Viability (MTT) Assay
This assay is performed to ensure that any observed inhibitory effects are not due to cytotoxicity.
Materials:
-
Cell line used in the functional assays
-
Cell culture medium
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at the same density used for the functional assays.
-
Treat the cells with the same concentrations of this compound used in the other assays. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for the same duration as the longest functional assay (e.g., 24 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Data Presentation
The quantitative data generated from these assays should be summarized for clear comparison.
Table 1: COX Enzyme Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Indomethacin | Expected ~0.1-1 | Expected ~1-10 | Expected ~0.1 |
| This compound | To be determined | To be determined | To be determined |
Table 2: Cell-Based Assay Results
| Compound | PGE2 Inhibition IC50 (µM) | NF-κB Inhibition at 50 µM (%) | Cell Viability (LC50, µM) |
| Indomethacin | Expected ~0.5-5 | Variable | >100 |
| This compound | To be determined | To be determined | To be determined |
Note: Expected values for Indomethacin are based on literature and may vary depending on specific assay conditions.[13]
Visualizations
Signaling Pathway Diagram
Caption: COX pathway showing inhibition by NSAIDs.
Experimental Workflow Diagram
Caption: Workflow for cell-based in vitro assays.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Indomethacin | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Indometacin - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 5. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. Cell Health Screening Assays for Drug Discovery [promega.kr]
- 10. cloud-clone.com [cloud-clone.com]
- 11. arborassays.com [arborassays.com]
- 12. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
Application Notes and Protocols: N-Deschlorobenzoyl indomethacin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Deschlorobenzoyl indomethacin is a principal metabolite of indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID).[1][2][3][4][5][6][7] Unlike its parent compound, which is a non-selective inhibitor of cyclooxygenase (COX) enzymes, this compound is generally considered to be pharmacologically inactive and devoid of anti-inflammatory activity.[1][2][6] This characteristic makes its primary application in cell culture experiments as a negative control to elucidate the specific effects of indomethacin.
However, emerging research suggests that under specific experimental conditions, this metabolite may exhibit biological activity. Notably, a study identified that this compound, also known by its chemical name 5-methoxy-2-methyl-3-indole acetic acid (5MIAA), can inhibit platelet aggregation, but only in the presence of aortic tissue or substances released by it. This finding opens avenues for more nuanced applications of this compound in specialized research contexts.
These application notes provide protocols for utilizing this compound both as a negative control and as an investigational compound in a co-culture system.
Data Presentation
The available quantitative data for the biological activity of this compound is limited. The following table summarizes the key findings from a study on its effects on platelet aggregation.
| Compound | Assay System | Concentration | Observed Effect | Reference |
| This compound (5MIAA) | Platelet-rich plasma with arachidonic acid | 100 µg/mL | Negligible effect on platelet aggregation | |
| This compound (5MIAA) | Co-incubation of aorta and platelet-rich plasma | 100 µg/mL | Three-fold enhancement of aorta's inhibitory effect |
Signaling Pathways and Workflows
Indomethacin Metabolism
The metabolic conversion of indomethacin to this compound involves N-deacylation, a key step in its biotransformation.
Caption: Metabolic conversion of Indomethacin.
Experimental Workflow: Negative Control
This workflow outlines the use of this compound as a negative control in a cell viability experiment designed to test the cytotoxicity of indomethacin.
Caption: Workflow for using the metabolite as a negative control.
Conceptual Pathway: Conditional Platelet Inhibition
This diagram illustrates the hypothesis that this compound's inhibitory effect on platelet aggregation is dependent on factors released from aortic cells.
Caption: Conditional inhibition of platelet aggregation.
Experimental Protocols
Protocol 1: Use as a Negative Control in a Cell Viability (MTT) Assay
Objective: To determine if the cytotoxic effects observed with indomethacin are specific to the parent compound and not its inactive metabolite.
Materials:
-
This compound
-
Indomethacin
-
Cell line of interest (e.g., HT-29 colon cancer cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Stock Solution Preparation:
-
Prepare a 100 mM stock solution of indomethacin in DMSO.
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Store aliquots at -20°C.
-
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Treatment:
-
Prepare serial dilutions of indomethacin and this compound in complete medium to achieve the desired final concentrations (e.g., 10, 50, 100, 200, 400 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.
-
Remove the old medium from the cells and add 100 µL of the prepared media with the compounds or vehicle control to the respective wells.
-
Incubate for 48 hours.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 2 hours at 37°C, or overnight, with gentle shaking.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Protocol 2: Investigating Effects on Platelet Aggregation in a Co-culture System
Objective: To replicate and investigate the finding that this compound can inhibit platelet aggregation in the presence of aortic cells.
Materials:
-
This compound
-
Human umbilical vein endothelial cells (HUVECs) as a model for aortic cells
-
Endothelial cell growth medium
-
Platelet-rich plasma (PRP) freshly prepared from whole blood
-
Arachidonic acid (platelet aggregation agonist)
-
Phosphate-buffered saline (PBS)
-
Platelet aggregometer
-
Co-culture plates or system
Procedure:
-
Preparation of Endothelial Cell Conditioned Medium:
-
Culture HUVECs to confluence in their growth medium.
-
Wash the cells with PBS and replace the medium with a serum-free basal medium.
-
Incubate for 24 hours.
-
Collect the supernatant (conditioned medium) and filter it through a 0.22 µm filter.
-
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and dilute it in the appropriate buffer for the platelet aggregation assay. A final concentration of 100 µg/mL was used in the cited study.
-
-
Platelet Aggregation Assay:
-
Control Group 1 (Baseline): To a cuvette containing PRP, add the vehicle control followed by arachidonic acid to induce aggregation. Measure the aggregation response.
-
Control Group 2 (Direct Effect): To a cuvette containing PRP, add this compound at the final desired concentration. After a brief pre-incubation, add arachidonic acid and measure aggregation.
-
Experimental Group (Indirect Effect): To a cuvette containing PRP, add the HUVEC-conditioned medium. Then, add this compound. After pre-incubation, add arachidonic acid and measure aggregation.
-
Control Group 3 (Conditioned Medium Alone): To a cuvette containing PRP, add the HUVEC-conditioned medium and vehicle. After pre-incubation, add arachidonic acid and measure aggregation.
-
-
Data Analysis:
-
Record the maximum percentage of platelet aggregation for each condition.
-
Compare the aggregation in the experimental group to the control groups to determine if this compound potentiates the inhibitory effect of the endothelial cell-conditioned medium.
-
Conclusion
While this compound is predominantly inactive and best utilized as a negative control in studies involving its parent compound, indomethacin, preliminary evidence suggests it may have context-dependent biological activities. Researchers should consider its primary role as an inactive metabolite for control experiments, while the potential for specific bioactivity, such as the conditional inhibition of platelet aggregation, warrants further investigation in specialized experimental systems. These application notes provide a framework for both lines of inquiry.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. 5-Methoxy-2-methyl-3-indoleacetic acid 98 2882-15-7 [sigmaaldrich.com]
- 5. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Studying Indomethacin Metabolism in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various animal models for the study of indomethacin metabolism. Detailed protocols for in vivo and in vitro experiments, along with data on pharmacokinetic parameters and the enzymes involved, are presented to facilitate research in drug development and pharmacology.
Introduction
Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), is widely used for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its therapeutic action is primarily mediated through the nonselective inhibition of cyclooxygenase (COX) enzymes, which are key in prostaglandin synthesis.[1][2] Understanding the metabolic fate of indomethacin is crucial for evaluating its efficacy, safety, and potential drug-drug interactions. Animal models are indispensable tools for these preclinical investigations. This document outlines the key animal models, metabolic pathways, and experimental protocols for studying indomethacin metabolism.
Key Animal Models in Indomethacin Metabolism Studies
The most commonly used animal models for studying indomethacin metabolism include rats (Sprague-Dawley and Wistar strains) and mice.[3][4] Dogs, guinea pigs, and rabbits have also been used to provide comparative metabolic data.[5] The choice of animal model can significantly impact the metabolic profile due to species-specific differences in drug-metabolizing enzymes.
Metabolic Pathways of Indomethacin
Indomethacin undergoes extensive metabolism primarily in the liver. The major metabolic pathways are:
-
O-demethylation: Removal of the methyl group from the methoxy moiety.
-
N-deacylation: Cleavage of the p-chlorobenzoyl group.
-
Glucuronidation: Conjugation of the parent drug or its metabolites with glucuronic acid.[1][6][7]
The main metabolites formed are O-desmethyl-indomethacin (DMI), N-deschlorobenzoyl-indomethacin (DBI), and O-desmethyl-N-deschlorobenzoyl-indomethacin, and their corresponding glucuronide conjugates.[1][6][7]
References
- 1. Quantitation of indomethacin in serum and plasma using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Multiple mechanisms in indomethacin-induced impairment of hepatic cytochrome P450 enzymes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of indomethacin octyl ester (prodrug) and indomethacin produced from the prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. THE METABOLITES OF INDOMETHACIN, A NEW ANTI-INFLAMMATORY DRUG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicokinetics of indomethacin-induced intestinal permeability in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Pharmacokinetics of indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of N-Deschlorobenzoyl Indomethacin in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Deschlorobenzoyl indomethacin, also known as 5-methoxy-2-methyl-1H-indole-3-acetic acid, is a major metabolite of the potent non-steroidal anti-inflammatory drug (NSAID), indomethacin. The quantification of this metabolite in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. These application notes provide detailed protocols for the sensitive and selective quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Methods
Two primary analytical techniques are detailed for the quantification of this compound:
-
LC-MS/MS: This is the preferred method for high sensitivity and selectivity, making it ideal for studies requiring low limits of quantification.
-
HPLC-UV: A robust and more accessible method suitable for applications where higher concentrations of the analyte are expected.
Application Note 1: Quantification of this compound in Human Plasma by LC-MS/MS
This method provides a highly sensitive and selective approach for the determination of this compound in human plasma.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a reliable method for extracting this compound from plasma, providing a clean extract and reducing matrix effects.
Protocol:
-
Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 200 µL aliquot of plasma, add 20 µL of internal standard (IS) working solution (e.g., deuterated this compound or a structurally similar compound).
-
Add 200 µL of 0.1 M phosphate buffer (pH 6.0) and vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove interfering substances.
-
Follow with a wash of 1 mL of 10% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the analyte and IS with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and vortex.
-
Transfer the sample to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Parameters
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | Zorbax Eclipse Plus C18, 3.5 µm (4.6 mm × 100 mm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 20% B to 80% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000) |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | This compound: m/z 218.1 -> 174.1Internal Standard (example): m/z 221.1 -> 177.1 |
| Ion Source Temp. | 550°C |
| Ion Spray Voltage | -4500 V |
Illustrative Quantitative Data (Based on Structurally Similar Analytes)
| Parameter | Value |
| Linearity Range | 0.5 - 500 ng/mL |
| LLOQ | 0.5 ng/mL |
| Accuracy | 92% - 108% |
| Precision (CV%) | < 10% |
| Recovery | > 85% |
Note: The quantitative data presented is illustrative and based on methods validated for the parent drug, indomethacin. This should be used as a guideline, and a full method validation should be performed for this compound.
Application Note 2: Quantification of this compound in Urine by HPLC-UV
This method is suitable for the determination of higher concentrations of this compound in urine samples.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a classic and effective method for sample cleanup in urine analysis.
Protocol:
-
Sample Pre-treatment:
-
To 1 mL of urine, add 50 µL of internal standard (IS) working solution (e.g., mefenamic acid).
-
Add 100 µL of 1 M HCl to acidify the sample.
-
-
Extraction:
-
Add 5 mL of methyl tert-butyl ether (MTBE) to the sample.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Separation and Evaporation:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for HPLC-UV analysis.
-
HPLC-UV Parameters
| Parameter | Condition |
| HPLC System | Waters Alliance 2695 or equivalent |
| Column | Zorbax-Phenyl analytical column (75 mm x 4.6 mm, 3.5 µm)[1] |
| Mobile Phase | Acetonitrile and 0.2% phosphoric acid (50:50, v/v)[1] |
| Flow Rate | 0.6 mL/min[1] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| UV Detection | 254 nm |
Illustrative Quantitative Data (Based on Published Methods for Related Compounds)
| Parameter | Value |
| Linearity Range | 0.1 - 20 µg/mL |
| LLOQ | 0.1 µg/mL |
| Accuracy | 95% - 105% |
| Precision (CV%) | < 15% |
| Recovery | > 90% |
Note: The quantitative data presented is illustrative and based on methods validated for the parent drug and its degradation products in pharmaceutical formulations.[2] A full method validation in the biological matrix is required.
Visualizations
Experimental Workflow for LC-MS/MS Analysis
References
N-Deschlorobenzoyl Indomethacin: A Key Biomarker for Indomethacin Exposure
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indomethacin, a potent nonsteroidal anti-inflammatory drug (NSAID), is widely used for its analgesic and anti-inflammatory properties. Monitoring its in vivo exposure is crucial for optimizing therapeutic efficacy and minimizing adverse effects. While indomethacin itself can be measured, its major metabolite, N-Deschlorobenzoyl indomethacin, serves as a valuable biomarker for assessing drug exposure and metabolism. This document provides detailed application notes and protocols for the use of this compound as a biomarker.
Indomethacin undergoes extensive hepatic metabolism, primarily through O-desmethylation and N-deacylation.[1][2] The N-deacylation pathway leads to the formation of this compound, which is pharmacologically inactive but present in significant amounts in plasma.[2][3] Its quantification provides a reliable indication of the metabolic clearance of the parent drug.
Data Presentation
Table 1: Pharmacokinetic Parameters of Indomethacin in Healthy Adults
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [3] |
| Peak Plasma Concentration (Cmax) after 50 mg oral dose | 2-3 µg/mL | [3] |
| Plasma Half-life (t½) | 2.6-11.2 hours | [1] |
| Plasma Clearance | 0.044 to 0.109 L/kg/hr | [1] |
| Bioavailability | ~100% (oral) | [4] |
Experimental Protocols
The quantification of this compound in biological matrices is typically achieved using chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).
Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS
This protocol is adapted from established methods for indomethacin and its metabolites.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a polypropylene tube, add 20 µL of an internal standard solution (e.g., a stable isotope-labeled this compound or a structurally similar compound).
-
Add 1 mL of methyl tert-butyl ether as the extraction solvent.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., Hypurity C18, 100 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (acetonitrile).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), either positive or negative ion mode (to be optimized for this compound).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. These transitions need to be determined by infusing a standard solution of the analyte.
4. Calibration and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of this compound into blank plasma.
-
Process the calibration standards and quality control samples alongside the unknown samples using the same procedure.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Visualizations
Indomethacin Metabolism Pathway
Caption: Metabolic pathways of indomethacin.
Experimental Workflow for Biomarker Quantification
References
Application Notes and Protocols for N-Deschlorobenzoyl Indomethacin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the safe handling, storage, and experimental use of N-Deschlorobenzoyl indomethacin, a primary metabolite of the non-steroidal anti-inflammatory drug (NSAID), indomethacin.
Product Information
| Property | Value | Reference |
| Chemical Name | 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetic acid | [1][2] |
| Synonyms | Indomethacin EP Impurity B, De(chlorobenzoyl)indomethacin | [1] |
| CAS Number | 2882-15-7 | [1][2] |
| Molecular Formula | C₁₂H₁₃NO₃ | [1][3] |
| Molecular Weight | 219.24 g/mol | [1][3] |
| Appearance | Light yellow to brown solid | [3] |
| Melting Point | 161-163°C | [2] |
| Purity | ≥95% | [3] |
Safety, Handling, and Storage
This compound should be handled in a laboratory setting by qualified personnel. Adherence to standard safety protocols is essential.
2.1. Hazard Identification [2]
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.
2.2. Personal Protective Equipment (PPE) [2]
-
Eye Protection: Wear safety goggles with side-shields.
-
Hand Protection: Wear protective gloves.
-
Skin and Body Protection: Wear impervious clothing.
-
Respiratory Protection: Use a suitable respirator.
| Condition | Duration |
| Room Temperature (Solid) | 3 years |
| In Solvent (-20°C) | 1 year |
| In Solvent (-80°C) | 2 years |
The compound is stable under recommended storage conditions.[2] Avoid strong acids/alkalis and strong oxidizing/reducing agents.[2]
Experimental Protocols
3.1. Solution Preparation
This compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[4] It has limited aqueous solubility.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weigh out 2.1924 mg of this compound.
-
Add the solid to a sterile 1.5 mL microcentrifuge tube.
-
Add 1 mL of high-purity DMSO.
-
Vortex thoroughly until the solid is completely dissolved.
-
Store the stock solution at -20°C or -80°C.
dot
Caption: Workflow for preparing a stock solution of this compound.
3.2. High-Performance Liquid Chromatography (HPLC) Analysis
The following protocol is a general method for the analysis of indomethacin and its metabolites and can be adapted for this compound.
Instrumentation and Conditions:
| Parameter | Specification |
| Column | Zorbax-Phenyl (75 mm x 4.6 mm, 3.5 µm) or equivalent C18 column[5] |
| Mobile Phase | Acetonitrile and 0.2% phosphoric acid (50:50, v/v)[5] |
| Flow Rate | 0.6 mL/min[5] |
| Detection | UV at 237 nm[5] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Protocol:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a standard curve by diluting the stock solution of this compound to a series of known concentrations.
-
Inject the standards and the samples.
-
Quantify the amount of this compound in the samples by comparing the peak areas to the standard curve.
dot
Caption: General workflow for the quantitative analysis of this compound by HPLC.
3.3. In Vitro Cell-Based Assay (General Protocol)
This protocol provides a general framework for assessing the effects of this compound on cultured cells. This can be adapted for various cell lines and endpoints (e.g., cytotoxicity, proliferation, signaling pathway modulation).
Materials:
-
Cultured cells of interest (e.g., HL-60)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Assay-specific reagents (e.g., MTT, CellTiter-Glo®, antibodies)
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate at a predetermined density and allow them to adhere and grow overnight.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. The final DMSO concentration should be kept constant across all treatments (typically ≤ 0.1%). Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Assay: Perform the desired assay according to the manufacturer's instructions.
-
Data Analysis: Analyze the data and plot the results as a function of compound concentration.
Biological Activity and Signaling Pathways
This compound is a metabolite of indomethacin formed by the removal of the p-chlorobenzoyl group.[6][7] This structural change significantly reduces its pharmacological activity compared to the parent compound.[6] While indomethacin is a potent non-selective inhibitor of cyclooxygenase (COX) enzymes, this compound is largely inactive.[6]
The parent compound, indomethacin, has been shown to influence several signaling pathways, including:
-
PKCζ–p38–DRP1 Pathway: Indomethacin can activate this pathway, leading to mitochondrial hyper-fission and apoptosis in gastric cancer cells.
-
Inhibition of IRF3 Nuclear Translocation: Indomethacin can inhibit the nuclear translocation of interferon regulatory factor 3 (IRF3), thereby restraining cytoplasmic nucleic acid-stimulated immune responses.
Given that this compound is a metabolite, it is plausible that it may be studied in the context of these pathways to understand the structure-activity relationship of indomethacin and its derivatives.
dot
Caption: Metabolic conversion of Indomethacin to this compound.
References
- 1. Buy this compound-d3 (EVT-1495517) [evitachem.com]
- 2. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Indomethacin | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of HPLC method for determination of indomethacin and its two degradation products in topical gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. archives.ijper.org [archives.ijper.org]
Troubleshooting & Optimization
N-Deschlorobenzoyl indomethacin solubility issues and solutions.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues encountered with N-Deschlorobenzoyl Indomethacin.
Troubleshooting Guide
This guide is designed to help researchers, scientists, and drug development professionals resolve common solubility challenges during their experiments with this compound.
Q1: My this compound is not dissolving in aqueous buffer. What should I do?
A1: this compound has limited aqueous solubility, particularly in acidic to neutral conditions (pH < 7).[1] This is due to the presence of a carboxylic acid group. Here is a step-by-step approach to troubleshoot this issue:
-
pH Adjustment: The solubility of this compound is pH-dependent.[1] Increasing the pH of the aqueous solution above its pKa (approximately 4.2) will deprotonate the carboxylic acid, forming a more soluble salt.[1] Try dissolving the compound in a slightly alkaline buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 or higher).
-
Co-solvents: If pH adjustment is not suitable for your experiment, consider using a co-solvent system.[2] Small amounts of water-miscible organic solvents can significantly increase the solubility of hydrophobic compounds.[2] Start by preparing a concentrated stock solution in an appropriate organic solvent and then diluting it into your aqueous medium.
-
Temperature: Gentle warming can sometimes improve solubility. However, be cautious as excessive heat may degrade the compound.
The following diagram illustrates a general workflow for addressing solubility issues.
Caption: Troubleshooting workflow for this compound solubility.
Q2: I need to prepare a stock solution of this compound. Which organic solvents are recommended?
A2: this compound is soluble in polar organic solvents.[1] For preparing stock solutions, the following solvents are commonly used:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Acetonitrile
It is advisable to prepare a high-concentration stock solution in one of these solvents and then dilute it to the final concentration in your experimental medium. Be mindful of the final concentration of the organic solvent in your assay, as it may have physiological effects.[3]
Q3: Can I improve the solubility of this compound for in vivo studies?
A3: Yes, for in vivo applications where high concentrations of organic solvents are not ideal, several formulation strategies can be employed to enhance the solubility and bioavailability of poorly water-soluble drugs like this compound. These methods are also widely used for its parent compound, indomethacin.[4][5]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic matrix, such as polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP).[4][5][6] This can enhance the dissolution rate and solubility.[4][5][6]
-
Nanotechnology: Formulating the compound into nanoparticles can increase the surface area, leading to improved solubility and dissolution.[7]
-
Complexation: The use of cyclodextrins to form inclusion complexes can enhance the aqueous solubility of hydrophobic drugs.
-
Use of Surfactants: Surfactants can reduce the surface tension between the drug and the solvent, thereby improving solubility.[8]
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: The aqueous solubility of this compound is pH-dependent. It has limited solubility in acidic conditions (pH < 4), typically less than 0.1 mg/mL. In alkaline buffers (pH > pKa of ~4.2), the solubility increases to over 1 mg/mL due to the formation of a more soluble salt.[1]
Q2: How does the solubility of this compound compare to Indomethacin?
Q3: What is the pKa of this compound?
A3: The pKa of the carboxylic acid group in this compound is approximately 4.2.[1] This is a critical parameter for understanding its pH-dependent solubility.
The diagram below illustrates how pH affects the ionization and solubility of this compound.
Caption: pH-dependent solubility of this compound.
Quantitative Data
The following table summarizes the available solubility data for this compound and its parent compound, Indomethacin.
| Compound | Solvent/Medium | Temperature (°C) | Solubility |
| This compound | Aqueous Buffer (pH < 4) | Not Specified | < 0.1 mg/mL[1] |
| Aqueous Buffer (pH > 4.2) | Not Specified | > 1 mg/mL[1] | |
| Methanol | Not Specified | Soluble[1] | |
| Acetonitrile | Not Specified | Soluble[1] | |
| DMSO | Not Specified | Soluble[1] | |
| Indomethacin | Ethanol | Not Specified | ~6.73 mg/mL[3] |
| DMSO | Not Specified | 100 mM (~17.8 mg/mL)[3] | |
| Dimethylformamide (DMF) | Not Specified | ~20.2 mg/mL[3] | |
| PBS (pH 7.2) | Not Specified | ~0.05 mg/mL[3] | |
| Distilled Water | Not Specified | 9.5 µg/mL[12] | |
| 0.1 M Na2CO3 (warmed) | Not Specified | ~0.1 mg/mL[3] |
Experimental Protocols
Protocol: Shake-Flask Method for Solubility Determination
This protocol describes a standard method for determining the solubility of this compound in a given solvent. This method is adapted from procedures used for Indomethacin.[9]
Objective: To determine the equilibrium solubility of this compound.
Materials:
-
This compound powder
-
Selected solvent (e.g., distilled water, PBS pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Microcentrifuge
-
Syringe filters (0.22 µm)
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of this compound powder to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, visually inspect the vial to confirm the presence of undissolved solid.
-
Centrifuge the vial at high speed to pellet the excess solid.
-
Carefully withdraw a sample of the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the solubility of the compound in the chosen solvent based on the measured concentration and the dilution factor.
The following diagram outlines the experimental workflow for the shake-flask solubility assay.
Caption: Workflow for the shake-flask solubility determination method.
References
- 1. Buy this compound-d3 (EVT-1495517) [evitachem.com]
- 2. wjbphs.com [wjbphs.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement of solubility and dissolution rate of indomethacin by solid dispersions in Gelucire 50/13 and PEG4000 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. Methods of solubility enhancements | PPTX [slideshare.net]
- 9. Preparation and in-vitro evaluation of indomethacin nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solubilization of indomethacin using hydrotropes for aqueous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancing the Solubility of Indomethacin: A Breakthrough with Cocrystal Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sphinxsai.com [sphinxsai.com]
Stability of N-Deschlorobenzoyl indomethacin in different solvents.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Deschlorobenzoyl indomethacin in various solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to indomethacin?
This compound is a primary metabolite of the non-steroidal anti-inflammatory drug (NSAID), indomethacin.[1] It is formed by the cleavage of the N-acyl bond of indomethacin, a process known as N-deacylation. It is also referred to as Indomethacin EP Impurity B.
Q2: What are the expected degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, based on its structure as an indole acetic acid derivative, potential degradation could occur through oxidation of the indole ring or decarboxylation of the acetic acid side chain under harsh conditions (e.g., strong oxidizing agents, high temperatures, or intense UV light).
Q3: How does the stability of this compound compare to that of indomethacin?
Indomethacin is known to be unstable in alkaline conditions, leading to hydrolysis of the amide bond and the formation of 4-chlorobenzoic acid and 5-methoxy-2-methyl-indoleacetic acid.[2][3][4] Since this compound is essentially the indoleacetic acid portion of indomethacin, it is expected to be more stable in alkaline solutions compared to its parent compound because it lacks the hydrolyzable amide linkage.
Q4: I am seeing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?
Unexpected peaks could be due to several factors:
-
Solvent Impurities: Ensure you are using high-purity, HPLC-grade solvents.
-
Degradation: If the sample has been stored for an extended period, at elevated temperatures, or exposed to light, degradation may have occurred. Consider preparing fresh solutions.
-
Contamination: The starting material may contain impurities. Check the certificate of analysis for your compound.
-
Interaction with Container: Reactive solvents may leach impurities from plastic containers. It is advisable to use glass vials for storage.
Q5: What are the recommended storage conditions for this compound solutions?
To minimize degradation, it is recommended to store solutions of this compound at low temperatures (2-8 °C or -20 °C for long-term storage) and protected from light. Solutions should ideally be prepared fresh. For aqueous solutions, ensure the pH is neutral or slightly acidic.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Decreased peak area over time in HPLC analysis | Degradation of the analyte in the prepared solution. | Prepare fresh solutions for each analysis. If using an autosampler, ensure the tray is cooled. Evaluate the stability of the compound in the chosen solvent by running a time-course experiment. |
| Discoloration of the solution | Oxidation or other forms of degradation. | Discard the solution. Prepare a fresh solution using de-gassed solvents and store it under an inert atmosphere (e.g., nitrogen or argon) and protected from light. |
| Precipitation of the compound from the solution | Poor solubility or change in temperature affecting solubility. | Ensure the chosen solvent is appropriate for the desired concentration. You may need to gently warm the solution to redissolve the precipitate. If precipitation occurs upon cooling, the solution may be supersaturated at that temperature. |
| Inconsistent analytical results | Incomplete dissolution of the solid, improper storage, or degradation. | Ensure the compound is fully dissolved before analysis. Use sonication if necessary. Always store solutions under the recommended conditions and use them within their stability window. |
Stability of this compound in Different Solvents
General Solvent Recommendations:
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Aqueous Buffers: Stable in neutral and slightly acidic conditions (pH < 7.4).[5] Avoid alkaline conditions (pH > 8) which can promote degradation of the parent compound, indomethacin.
-
Organic Solvents: Generally expected to be more stable in common organic solvents such as acetonitrile, methanol, and ethanol compared to aqueous solutions, especially alkaline ones. However, the purity of the organic solvent is crucial.
Table 1: Inferred Stability of this compound in Common Solvents
| Solvent | Expected Stability | Notes |
| Acetonitrile | Good | Recommended for stock solutions. |
| Methanol | Good | Recommended for stock solutions. |
| Ethanol | Good | Soluble in ethanol.[6] |
| Dimethyl Sulfoxide (DMSO) | Fair to Good | Use with caution; DMSO can sometimes promote degradation of certain compounds. Prepare fresh solutions. |
| Water | pH-dependent | Stable at neutral to acidic pH. Avoid alkaline pH. |
| Phosphate Buffered Saline (PBS) | pH-dependent | Stability will depend on the final pH of the PBS solution. |
Experimental Protocol for Stability Assessment
This protocol outlines a method to assess the stability of this compound in a specific solvent using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the percentage of this compound remaining after incubation in a chosen solvent under specific conditions.
Materials:
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This compound
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HPLC-grade solvent of interest
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HPLC system with UV detector
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Appropriate HPLC column (e.g., C18)
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Volumetric flasks and pipettes
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Autosampler vials
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
-
Preparation of Working Solution:
-
Dilute the stock solution with the same solvent to a suitable working concentration for HPLC analysis (e.g., 100 µg/mL).
-
-
Initial Analysis (T=0):
-
Immediately inject the working solution into the HPLC system to obtain the initial peak area, which will serve as the 100% reference.
-
-
Incubation:
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Store the working solution under the desired experimental conditions (e.g., room temperature, 40°C, protected from light, exposed to light).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), inject an aliquot of the stored working solution into the HPLC system and record the peak area of this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point using the following formula:
-
-
Acceptance Criteria:
-
A common threshold for stability is retaining >90% of the initial concentration.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Relationship between Indomethacin and this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. journal.formosapublisher.org [journal.formosapublisher.org]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous densitometric determination of indomethacin and its degradation products, 4-chlorobenzoic acid and 5-methoxy-2-methyl-3-indoleacetic acid, in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and stability of indomethacin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Technical Support Center: Synthesis of N-Deschlorobenzoyl Indomethacin
Welcome to the technical support center for the synthesis of N-Deschlorobenzoyl indomethacin (5-methoxy-2-methyl-1H-indole-3-acetic acid). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most widely used and versatile method for the synthesis of this compound is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of 4-methoxyphenylhydrazine and levulinic acid or its ester.
Q2: What are the key stages in the synthesis of this compound via the Fischer indole synthesis?
A2: The synthesis can be broken down into three main stages:
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Hydrazone Formation: Reaction of 4-methoxyphenylhydrazine with levulinic acid or its methyl/ethyl ester to form the corresponding phenylhydrazone.
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Indolization (Cyclization): Acid-catalyzed rearrangement and cyclization of the phenylhydrazone to form the indole ring, yielding the methyl or ethyl ester of this compound.
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Hydrolysis (if starting with an ester): Conversion of the ester to the final carboxylic acid product, this compound.
Q3: Why is the choice of acid catalyst important in the Fischer indole synthesis step?
A3: The acid catalyst is crucial as it facilitates the key steps of the reaction, including the rearrangement of the hydrazone to the enamine and the subsequent cyclization and aromatization.[1] The strength and type of acid (Brønsted or Lewis) can significantly impact the reaction rate, yield, and the formation of byproducts.
Q4: Can I perform the Fischer indole synthesis without a solvent?
A4: Yes, some studies have shown that the Fischer indole synthesis can be carried out in the absence of a solvent, which can lead to reduced pollution, lower costs, and simpler processing and handling.[2][3]
Q5: What is a common impurity in the final product?
A5: A potential impurity is the ester of the target molecule (e.g., methyl or ethyl ester) if the final hydrolysis step is incomplete. Other impurities can arise from side reactions during the Fischer indole synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inappropriate acid catalyst (too weak).- Reaction temperature is too low.- Poor quality or impure starting materials (hydrazone).- Reactants or intermediates are not soluble in the chosen solvent. | - Switch to a stronger Brønsted acid (e.g., p-toluenesulfonic acid, sulfuric acid) or a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂).- Increase the reaction temperature in increments of 10-20°C.- Ensure the purity of the phenylhydrazine and levulinic acid/ester.- Screen a range of solvents with different polarities (e.g., toluene, ethanol, acetic acid). |
| Formation of Tarry Byproducts | - Reaction temperature is too high, leading to decomposition.- The acid catalyst is too strong for the substrate. | - Decrease the reaction temperature.- Use a milder acid catalyst.- Reduce the reaction time. |
| Multiple Products Observed (e.g., on TLC) | - Competing side reactions.- In the case of unsymmetrical ketones, regioisomers can form. | - Optimize the choice of acid catalyst and reaction conditions to favor the desired product.- For purification challenges, try different chromatography conditions (e.g., different solvent systems, reverse-phase chromatography). |
| Incomplete Hydrolysis of the Ester | - Insufficient reaction time for hydrolysis.- Inadequate amount of base (e.g., NaOH, KOH).- Low reaction temperature. | - Increase the hydrolysis reaction time and monitor by TLC.- Ensure at least a stoichiometric amount of base is used.- Gently heat the reaction mixture if room temperature is ineffective. |
Data Presentation
Comparison of Acid Catalysts for Fischer Indole Synthesis
| Catalyst Type | Examples | Typical Conditions | Advantages | Potential Disadvantages |
| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), Sulfuric acid (H₂SO₄), Polyphosphoric acid (PPA), Hydrochloric acid (HCl) | Often used in catalytic amounts (p-TsOH, H₂SO₄) or as a solvent/catalyst (PPA). Temperatures can range from 80°C to reflux. | Widely available and effective for a broad range of substrates. PPA can act as both catalyst and solvent.[1] | Strong acids can cause degradation of sensitive substrates, leading to lower yields and tar formation. |
| Lewis Acids | Zinc chloride (ZnCl₂), Boron trifluoride (BF₃), Aluminum chloride (AlCl₃) | Typically used in stoichiometric amounts. Can be used with or without a solvent at elevated temperatures. | Effective for many substrates and can sometimes provide better yields than Brønsted acids. | Can be hygroscopic and require anhydrous conditions. Workup can be more complex to remove the metal salts. |
Solvent Selection for Fischer Indole Synthesis
| Solvent | Typical Boiling Point (°C) | Characteristics | Considerations for Use |
| Acetic Acid | 118 | A polar, protic solvent that can also act as a catalyst. | Good for dissolving the starting materials. The acidic nature can promote the reaction. |
| Toluene | 111 | A non-polar, aprotic solvent. | A common choice when using a separate acid catalyst. Allows for azeotropic removal of water if hydrazone is formed in situ. |
| Ethanol | 78 | A polar, protic solvent. | Often used for the initial hydrazone formation. Can also be used for the cyclization step with an appropriate acid catalyst. |
| No Solvent | N/A | The reaction is run with neat reactants. | Can lead to higher reaction rates and simplified workup.[2][3] Requires careful temperature control to avoid decomposition. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 5-methoxy-2-methyl-1H-indole-3-acetate
This protocol is a two-step process starting from the formation of the hydrazone followed by the Fischer indole cyclization.
Step 1: Hydrazone Formation
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To a solution of 4-methoxyphenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol or acetic acid), add levulinic acid methyl ester.
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Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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The resulting phenylhydrazone can either be isolated by filtration if it precipitates or used directly in the next step after solvent removal.
Step 2: Fischer Indole Cyclization
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To the crude or purified hydrazone, add a solvent such as glacial acetic acid or toluene.
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Add the chosen acid catalyst (e.g., p-toluenesulfonic acid, zinc chloride).
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Heat the reaction mixture to a temperature between 80-140°C. Monitor the reaction progress by TLC.
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Upon completion, cool the reaction to room temperature.
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If a non-acidic solvent was used, neutralize the acid catalyst by washing with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry the organic layer over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Hydrolysis of Methyl 5-methoxy-2-methyl-1H-indole-3-acetate
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Dissolve the methyl ester in a mixture of methanol and an aqueous solution of a base (e.g., sodium hydroxide).
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Stir the mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitor by TLC).
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After cooling, acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
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Filter the precipitate and wash it with water.
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The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water).
Visualizations
Caption: Synthetic workflow for this compound.
References
Technical Support Center: Chromatographic Separation of Indomethacin and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic separation of indomethacin and its principal metabolites: O-desmethyl-indomethacin (DMI), O-deschloro-benzoyl-indomethacin (DBI), and their glucuronide conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of indomethacin that I should be looking for?
A1: The primary metabolites of indomethacin are formed through O-demethylation and N-deacylation. The main metabolites you should target are O-desmethyl-indomethacin (DMI) and O-deschloro-benzoyl-indomethacin (DBI). These metabolites can also be present as glucuronide conjugates.
Q2: Why am I seeing poor peak shapes (tailing or fronting) for my indomethacin and metabolite peaks?
A2: Poor peak shape is a common issue in the analysis of acidic compounds like indomethacin and its metabolites. Potential causes include:
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Secondary Interactions: Interactions between the acidic analytes and residual silanol groups on the silica-based column packing can lead to peak tailing.
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Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to poor peak shapes. For acidic compounds, a mobile phase pH below their pKa is generally preferred.
-
Column Overload: Injecting a sample that is too concentrated can result in peak fronting or tailing.
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Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to distorted peak shapes.
Q3: My indomethacin and metabolite peaks are co-eluting. How can I improve their separation?
A3: Co-elution of indomethacin and its structurally similar metabolites is a significant challenge. To improve resolution, consider the following:
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Mobile Phase Optimization: Adjusting the organic solvent ratio, trying a different organic modifier (e.g., methanol instead of acetonitrile), or modifying the mobile phase pH can alter the selectivity of the separation.
-
Gradient Elution: Employing a shallow gradient can effectively separate closely eluting compounds.
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Column Chemistry: Switching to a different stationary phase, such as a phenyl or cyano column, can provide alternative selectivity compared to a standard C18 column.[1]
-
Temperature: Optimizing the column temperature can influence the viscosity of the mobile phase and the kinetics of the separation, potentially improving resolution.
Q4: I am analyzing glucuronide conjugates. Do I need to perform hydrolysis?
A4: Direct analysis of glucuronide conjugates is possible with LC-MS/MS. However, if you are using UV detection or want to quantify the total amount of each metabolite (free and conjugated), enzymatic hydrolysis with β-glucuronidase is a common and effective approach to cleave the glucuronide moiety.
Q5: What are the typical challenges with sample preparation for indomethacin and its metabolites from biological fluids?
A5: Common challenges in sample preparation from matrices like plasma and urine include:
-
Matrix Effects: Endogenous components in the sample can interfere with the ionization of the target analytes in the mass spectrometer, leading to ion suppression or enhancement.
-
Low Recovery: Inefficient extraction methods can result in the loss of analytes.
-
Analyte Stability: Indomethacin can be unstable under certain pH and temperature conditions, potentially degrading during sample processing.
Commonly used and effective sample preparation techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PP).
Troubleshooting Guides
Issue 1: Poor Peak Resolution and Co-elution
Symptoms:
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Overlapping peaks for indomethacin and its metabolites.
-
Shoulders on peaks.
-
Inability to accurately quantify individual analytes.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Optimize Mobile Phase Gradient: | A shallower gradient provides more time for the separation of closely eluting compounds. |
| 2 | Adjust Mobile Phase pH: | Altering the pH can change the ionization state of the acidic analytes, thereby affecting their retention and selectivity. |
| 3 | Change Organic Modifier: | Switching between acetonitrile and methanol can alter the selectivity of the separation due to different solvent-analyte interactions. |
| 4 | Evaluate Different Column Chemistries: | A phenyl or cyano stationary phase can offer different retention mechanisms compared to a C18 column, potentially resolving co-eluting peaks.[1] |
| 5 | Lower the Column Temperature: | A lower temperature can sometimes increase the interaction with the stationary phase and improve resolution, though it may increase analysis time. |
Issue 2: Matrix Effects in LC-MS/MS Analysis
Symptoms:
-
Poor reproducibility of results.
-
Inaccurate quantification.
-
Ion suppression or enhancement observed during method validation.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Improve Sample Cleanup: | Utilize a more rigorous sample preparation method, such as SPE, to remove interfering matrix components. |
| 2 | Modify Chromatographic Conditions: | Adjust the gradient to separate the analytes from the regions where matrix components elute. |
| 3 | Use a Stable Isotope-Labeled Internal Standard (SIL-IS): | A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for more accurate correction during quantification. |
| 4 | Dilute the Sample: | Diluting the sample can reduce the concentration of interfering matrix components. |
Data Presentation
Table 1: Recommended Chromatographic Conditions for Indomethacin and Metabolite Separation
| Parameter | HPLC-UV | LC-MS/MS |
| Column | Zorbax-Phenyl (4.6 x 75 mm, 3.5 µm)[1] | C8 (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 0.2% Phosphoric Acid in Water[1] | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile[1] | Acetonitrile |
| Gradient | Isocratic (50:50 A:B)[1] | Gradient: 10% B to 70% B over 8 minutes |
| Flow Rate | 0.6 mL/min[1] | 0.3 mL/min |
| Detection | UV at 237 nm[1] | ESI in negative or positive mode |
| Injection Volume | 10 µL | 5 µL |
Table 2: Example LC-MS/MS Parameters for Indomethacin and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Indomethacin | 358.1 | 139.1 | Negative |
| O-desmethyl-indomethacin (DMI) | 344.1 | 139.1 | Negative |
| O-deschloro-benzoyl-indomethacin (DBI) | 228.1 | 184.1 | Negative |
| Indomethacin Glucuronide | 534.1 | 358.1 | Negative |
| DMI Glucuronide | 520.1 | 344.1 | Negative |
Note: These are example values and should be optimized for your specific instrument.
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma using Liquid-Liquid Extraction (LLE)
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To 500 µL of plasma, add an appropriate internal standard.
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Add 100 µL of 1M HCl to acidify the sample.
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Add 3 mL of a mixture of diethyl ether and dichloromethane (70:30, v/v).
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Vortex for 2 minutes.
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Centrifuge at 4000 rpm for 10 minutes.
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Transfer the organic layer to a clean tube.
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Evaporate the solvent under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
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Inject into the HPLC or LC-MS/MS system.
Protocol 2: Enzymatic Hydrolysis of Glucuronide Metabolites in Urine
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To 200 µL of urine, add an appropriate internal standard.
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Add 50 µL of 1M acetate buffer (pH 5.0).
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Add 10 µL of β-glucuronidase from E. coli (~2000 units).
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Incubate at 37°C for 2 hours.
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Stop the reaction by adding 50 µL of 10% trichloroacetic acid.
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Vortex and centrifuge at 10,000 rpm for 5 minutes.
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Transfer the supernatant for analysis.
Mandatory Visualization
Caption: Metabolic pathway of Indomethacin.
Caption: Troubleshooting workflow for co-elution issues.
References
Optimizing mass spectrometry settings for N-Deschlorobenzoyl indomethacin.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the mass spectrometry analysis of N-Deschlorobenzoyl indomethacin.
Frequently Asked Questions (FAQs)
Q1: What is the molecular weight of this compound?
A1: The molecular weight of this compound is 219.24 g/mol .[1][2][3] Its molecular formula is C12H13NO3.[1][2][3]
Q2: What is the expected precursor ion ([M+H]+) for this compound in positive ion mode mass spectrometry?
A2: The expected precursor ion ([M+H]+) for this compound is m/z 220.2.
Q3: What are the predicted major fragment ions for this compound?
A3: Based on the fragmentation of structurally similar indole-3-acetic acid derivatives, the major predicted fragment ion results from the loss of the acetic acid group, leading to a quinolinium ion. For this compound, a key fragment is predicted at m/z 130.0, corresponding to the 5-methoxy-2-methyl-1H-indole core.
Q4: Which ionization mode is recommended for the analysis of this compound?
A4: Positive electrospray ionization (ESI+) mode is recommended. This is based on established methods for the parent compound, indomethacin, and similar indole-3-acetic acid derivatives which show good sensitivity in this mode.
Troubleshooting Guides
Issue 1: No or Low Signal for the Analyte
| Possible Cause | Troubleshooting Step | Success Indicator |
| Incorrect Mass Spectrometry Settings | Verify the precursor ion is set to m/z 220.2 and the product ion to m/z 130.0 in your MRM settings. | A detectable peak at the expected retention time. |
| Suboptimal Ionization | Infuse a standard solution of this compound directly into the mass spectrometer to optimize source parameters such as capillary voltage, source temperature, and gas flows. | A stable and strong signal for the precursor ion. |
| Sample Degradation | Prepare fresh samples and standards. Ensure the stability of the analyte in the chosen solvent and storage conditions. | Signal intensity increases with freshly prepared samples. |
| Poor Extraction Recovery | Evaluate your sample preparation method (e.g., liquid-liquid extraction, solid-phase extraction). Spike a known amount of standard into a blank matrix before and after extraction to calculate recovery. | Recovery is within an acceptable range (typically 80-120%). |
| Matrix Effects | Dilute the sample to reduce the concentration of interfering matrix components. Use a stable isotope-labeled internal standard if available to compensate for ion suppression or enhancement. | Improved signal-to-noise ratio and consistent analyte response across different samples. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Step | Success Indicator |
| Column Overload | Reduce the injection volume or dilute the sample. | Symmetrical, Gaussian peak shape. |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is appropriate for the analyte. For this compound, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is recommended. | Improved peak symmetry. |
| Column Contamination | Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol) or perform a back-flush if recommended by the manufacturer. | A sharp and symmetrical peak is restored. |
| Secondary Interactions with Column | Use a column with end-capping to minimize interactions with residual silanols. Ensure the mobile phase composition is optimal for the analyte and column chemistry. | Reduced peak tailing. |
Issue 3: Inconsistent Retention Times
| Possible Cause | Troubleshooting Step | Success Indicator |
| Pump Malfunction | Check the pump for leaks and ensure it is delivering a consistent flow rate. Monitor the system pressure for fluctuations. | Stable system pressure and reproducible retention times. |
| Inconsistent Mobile Phase Composition | Prepare fresh mobile phase and ensure it is thoroughly mixed. Degas the mobile phase to prevent bubble formation. | Consistent retention times across multiple injections. |
| Column Temperature Fluctuations | Use a column oven to maintain a stable column temperature. | Retention time variability is minimized. |
Quantitative Data Summary
The following table summarizes the proposed mass spectrometry settings for the analysis of this compound. These are starting points and may require further optimization on your specific instrument.
| Parameter | Recommended Setting |
| Polarity | Positive |
| Ionization Mode | Electrospray Ionization (ESI) |
| Precursor Ion (Q1) | m/z 220.2 |
| Product Ion (Q3) | m/z 130.0 |
| Collision Energy (CE) | 15-25 eV (Requires optimization) |
| Dwell Time | 100-200 ms |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction
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To 500 µL of plasma, add 50 µL of an internal standard solution (if available).
-
Add 100 µL of 1 M HCl to acidify the sample.
-
Vortex for 30 seconds.
-
Add 2 mL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes.
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Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
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LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
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Column Temperature: 40°C.
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MS System: Triple quadrupole mass spectrometer.
-
Ion Source: ESI.
-
Scan Type: Multiple Reaction Monitoring (MRM).
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
References
Troubleshooting contamination in N-Deschlorobenzoyl indomethacin samples.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving contamination issues in N-Deschlorobenzoyl indomethacin samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common types of contaminants I might encounter in my this compound sample?
A1: Contamination in pharmaceutical samples can be broadly categorized into three types:
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Physical Contamination: This includes foreign particles such as dust, fibers, or metal fragments from manufacturing equipment.[1] Visual inspection is the first step in identifying this type of contamination.[2]
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Chemical Contamination: These are unwanted chemicals that can be introduced at various stages. For this compound, this can include residual solvents, reagents from synthesis, or degradation products. This can also include the addition of any chemical like a cleaning agent or any other product materials into the product.[1]
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Microbial Contamination: This includes bacteria, fungi, or viruses that might be introduced if the product is exposed to the environment for an extended period.[1]
Q2: My analytical results show unexpected peaks. What could they be?
A2: Unexpected peaks in analytical techniques like High-Performance Liquid Chromatography (HPLC) often indicate the presence of chemical impurities. For this compound, these could be related to the degradation of the parent compound, indomethacin. Common degradation products of indomethacin that may be relevant include:
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Hydrolysis Products: Under hydrolytic conditions (presence of acid or base), indomethacin can degrade into 4-chlorobenzoic acid and 5-methoxy-2-methyl-indoleacetic acid.[3][4]
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Metabolites: While distinct from synthesis impurities, it's useful to be aware of known metabolites if working with biological samples. Major metabolites of indomethacin include O-desmethyl-indomethacin and N-deschlorobenzoyl-indomethacin itself.[5][6]
-
Photodegradation Products: Exposure to light can cause photochemical degradation, leading to various byproducts through processes like decarboxylation and hydrolysis of the CO-N bond.[7]
-
Synthesis-Related Impurities: Depending on the synthetic route, byproducts from the synthesis of the parent compound, indomethacin, may be present.[8]
Q3: How can I identify the source of contamination?
A3: A systematic investigation is crucial to identify the root cause of contamination.[2] The following workflow can guide your investigation.
References
- 1. Contamination Issues in Pharmaceutical Production and their Prevention | Pharmaguideline [pharmaguideline.com]
- 2. m.youtube.com [m.youtube.com]
- 3. journal.formosapublisher.org [journal.formosapublisher.org]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of Indomethacin in Wastewater: Removal with Sodium Hypochlorite and Analysis of Degradation Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indomethacin | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Profiling indomethacin impurities using high-performance liquid chromatography and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of N-Deschlorobenzoyl indomethacin during storage.
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of N-Deschlorobenzoyl indomethacin during storage. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a metabolite of the non-steroidal anti-inflammatory drug (NSAID) indomethacin.[1][2][3][4] Its stability is crucial for accurate experimental results, particularly in pharmacological and metabolic studies. Degradation can lead to the formation of impurities, which may have different biological activities or interfere with analytical measurements.
Q2: What are the primary pathways through which this compound can degrade?
Based on the known degradation pathways of its parent compound, indomethacin, this compound is likely susceptible to degradation via three main pathways:
-
Hydrolysis: The amide bond in the molecule can be cleaved under acidic or basic conditions.[5][6][7][8]
-
Oxidation: The indole ring and other parts of the molecule can be susceptible to oxidation, potentially initiated by atmospheric oxygen, peroxides, or enzymatic activity.[9][10]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions leading to degradation.[11][12][13][14][15]
Q3: What are the ideal storage conditions for this compound?
To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store at -20°C for long-term stability.[16] For short-term shipping (less than 2 weeks), room temperature is acceptable.[16]
-
Light: Protect from light by storing in a light-resistant container.[2]
-
Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Humidity: Keep in a dry environment, as moisture can promote hydrolysis.[17]
Troubleshooting Guide
This guide addresses common problems encountered during the storage and handling of this compound.
| Problem | Potential Cause | Recommended Solution |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS) | Degradation of the compound. | 1. Review storage conditions (temperature, light exposure, humidity).2. Analyze a freshly prepared sample to confirm the identity of the degradation products.3. Implement stricter storage protocols as outlined in the FAQs. |
| Loss of compound potency or activity in biological assays | Degradation leading to a lower concentration of the active compound. | 1. Verify the concentration of the stock solution using a validated analytical method.2. Prepare fresh stock solutions from a new batch of the compound.3. Ensure that the solvent used for dissolution is of high purity and free of contaminants that could promote degradation. |
| Discoloration or change in the physical appearance of the solid compound | Significant degradation has occurred. | 1. Do not use the compound for experiments.2. Discard the degraded material according to safety guidelines.3. Obtain a new, pure batch of the compound and store it under the recommended conditions. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the stability of this compound.
Forced Degradation Study Protocol
This study exposes the compound to various stress conditions to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 1 N HCl and incubate at 60°C for 24 hours.[18]
-
Base Hydrolysis: Mix the stock solution with 0.2 N NaOH and incubate at 60°C for 24 hours.[18]
-
Oxidation: Mix the stock solution with 5% hydrogen peroxide and keep at room temperature for 24 hours.[18]
-
Thermal Degradation: Heat the solid compound at 70°C, 80°C, and 90°C for 48 hours.[18]
-
Photodegradation: Expose the stock solution to UV light (254 nm and 310 nm) and sunlight for 24 hours.[11]
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a validated HPLC-UV or LC-MS method to identify and quantify the parent compound and any degradation products.
-
HPLC Method for Stability Assessment
This method can be used to separate and quantify this compound and its potential degradation products.
-
Column: Zorbax-Phenyl analytical column (75 mm x 4.6 mm, 3.5 µm).[19]
-
Mobile Phase: Acetonitrile and 0.2% phosphoric acid (50:50, v/v).[19]
-
Flow Rate: 0.6 mL/min.[19]
-
Detection Wavelength: 237 nm.[19]
-
Internal Standard: Ketoprofen or flurbiprofen.[19]
Visualizations
Logical Workflow for Investigating Degradation
Caption: Workflow for troubleshooting suspected degradation of this compound.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Indomethacin | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Degradation of Indomethacin in Wastewater: Removal with Sodium Hypochlorite and Analysis of Degradation Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Hydrolysis mechanisms for indomethacin and acemethacin in perchloric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics and mechanism of the basic hydrolysis of indomethacin and related compounds: a reevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Oxidation of a metabolite of indomethacin (Desmethyldeschlorobenzoylindomethacin) to reactive intermediates by activated neutrophils, hypochlorous acid, and the myeloperoxidase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (Open Access) Oxidation of a metabolite of indomethacin (Desmethyldeschlorobenzoylindomethacin) to reactive intermediates by activated neutrophils, hypochlorous acid, and the myeloperoxidase system (1998) | C Ju | 55 Citations [scispace.com]
- 11. Determination of photostability and photodegradation products of indomethacin in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. file.medchemexpress.eu [file.medchemexpress.eu]
- 17. Effects of Storage Conditions on Dissolution Rates of Indomethacin Capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journal.formosapublisher.org [journal.formosapublisher.org]
- 19. Development and validation of HPLC method for determination of indomethacin and its two degradation products in topical gel - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of N-Deschlorobenzoyl Indomethacin
Welcome to the technical support center for the analysis of N-Deschlorobenzoyl indomethacin. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
This compound, also known as 5-methoxy-2-methylindole-3-acetic acid, is a major metabolite and degradation product of the non-steroidal anti-inflammatory drug (NSAID) indomethacin.[1][2][3] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and for monitoring the stability of indomethacin in pharmaceutical formulations.
Q2: What are the common analytical techniques used for the determination of this compound?
High-performance liquid chromatography (HPLC) with UV or mass spectrometric detection (LC-MS/MS) is the most common and effective technique for the analysis of this compound along with its parent drug, indomethacin.[4][5] LC-MS/MS offers high sensitivity and selectivity, which is essential for detecting low concentrations in complex biological samples.[6]
Q3: What are matrix effects and how do they impact the analysis of this compound?
Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[7] This can lead to ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[7] In the analysis of this compound from biological fluids like plasma or urine, endogenous components such as phospholipids and salts can cause significant matrix effects.
Q4: How can I minimize matrix effects in my analysis?
Minimizing matrix effects is crucial for accurate bioanalysis. The most effective strategies include:
-
Efficient Sample Preparation: Employing techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components is more effective than simple protein precipitation (PPT).[8]
-
Chromatographic Separation: Optimizing the HPLC method to separate this compound from co-eluting matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte can help to compensate for matrix effects.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the limit of quantification.[8]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Asymmetry
Possible Causes:
-
Column Overload: Injecting too high a concentration of the analyte.
-
Inappropriate Mobile Phase pH: this compound is an acidic compound. The mobile phase pH can significantly affect its ionization state and peak shape.
-
Column Contamination or Degradation: Buildup of matrix components on the analytical column.
-
Secondary Interactions: Interaction of the analyte with active sites on the stationary phase.
Troubleshooting Steps:
Caption: Troubleshooting workflow for poor peak shape.
Issue 2: High Signal Variability and Poor Reproducibility (Ion Suppression/Enhancement)
Possible Causes:
-
Inadequate Sample Cleanup: Residual matrix components are co-eluting with the analyte and interfering with ionization.
-
Inconsistent Sample Preparation: Variability in extraction efficiency between samples.
-
Source Contamination: Buildup of non-volatile matrix components in the mass spectrometer source.
Troubleshooting Steps:
Caption: Troubleshooting workflow for ion suppression.
Data Presentation: Comparison of Sample Preparation Techniques for Indomethacin
While specific comparative data for this compound is limited, the following table summarizes recovery data for its parent compound, indomethacin, which can serve as a guide for method development.
| Sample Preparation Technique | Analyte | Matrix | Average Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Indomethacin | Plasma | 74 | [6] |
| Liquid-Liquid Extraction (LLE) | Indomethacin | Plasma | >90 | [9] |
| Densitometry | This compound | Pharmaceutical Preparations | 91.17 | [1] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol is adapted from a validated method for indomethacin and is a good starting point for the extraction of its acidic metabolite, this compound.
Caption: Liquid-Liquid Extraction workflow.
Detailed Steps:
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add the internal standard solution.
-
Acidify the sample with 1.0 M HCl.
-
Add 1 mL of an appropriate extraction solvent (e.g., chloroform or methyl tert-butyl ether).[10]
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed to separate the layers.
-
Carefully transfer the organic (lower) layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a cleaner extract compared to LLE and is suitable for reducing matrix effects.
Caption: Solid-Phase Extraction workflow.
Detailed Steps:
-
Condition a C8 SPE cartridge with methanol followed by an acidic buffer (e.g., pH 3.5).[6]
-
Pre-treat the plasma sample (100 µL) by adding an internal standard and buffering to pH 3.5.[6]
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.
-
Elute this compound with a suitable solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
References
- 1. Simultaneous densitometric determination of indomethacin and its degradation products, 4-chlorobenzoic acid and 5-methoxy-2-methyl-3-indoleacetic acid, in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Methoxy-2-methylindole-3-acetic acid | C12H13NO3 | CID 76151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-methoxy-2-methyl-3-indole acetic acid, a metabolite and alkali hydrolysis product of indomethacin, inhibits platelet aggregation, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of indomethacin, its metabolites and their glucuronides in human plasma and urine by means of direct gradient high-performance liquid chromatographic analysis. Preliminary pharmacokinetics and effect of probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Plasma indomethacin assay using high-performance liquid chromatography-electrospray-tandem mass spectrometry: application to therapeutic drug monitoring and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. cajmns.casjournal.org [cajmns.casjournal.org]
Enhancing the resolution of N-Deschlorobenzoyl indomethacin in HPLC.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the HPLC resolution of N-Deschlorobenzoyl indomethacin from its parent compound, indomethacin, and other related substances.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of indomethacin and its related substances.
Q1: We are observing poor resolution between indomethacin and this compound. What are the initial steps to troubleshoot this?
A1: Poor resolution is a common issue that can often be resolved by systematically evaluating your method parameters.
-
Verify Mobile Phase Composition and pH: Ensure the mobile phase is prepared correctly, and the pH is accurate. The pH is a critical factor for ionizable compounds like indomethacin and its impurities, as it affects their retention and selectivity.[1][2][3] For acidic analytes like indomethacin, a lower pH (e.g., pH 3) can suppress ionization, leading to better retention and potentially improved resolution.[4][5][6]
-
Check Column Health: The column is a primary factor in separation performance. A contaminated guard column or a deteriorated analytical column can lead to peak broadening and loss of resolution.[7] Try washing the column with a strong solvent or replacing the guard column.[8]
-
Confirm System Suitability: Before running samples, always perform a system suitability test with a standard mixture. This will confirm that your system (column, mobile phase, and instrument) is performing as expected. Check parameters like resolution, tailing factor, and theoretical plates.
Q2: Our peaks for indomethacin and this compound are tailing. What causes this and how can we fix it?
A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with active silanol groups on silica-based columns.[9]
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2-3) can suppress the ionization of silanol groups, reducing their interaction with acidic analytes.[9][10]
-
Use a Mobile Phase Additive: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can mask active silanol sites, though this is often unnecessary with modern, high-purity silica columns.[8]
-
Consider Column Type: Use a high-purity, end-capped silica column (Type B silica) designed to minimize silanol interactions.[8] In some cases, a different stationary phase, like a Phenyl column, may offer alternative selectivity and improved peak shape.[11]
-
Sample Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or sample concentration.[8]
Q3: We are seeing shifts in retention times for our analytes. What should we investigate?
A3: Retention time variability can compromise peak identification and integration.
-
Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause. Ensure accurate measurement of solvents and buffers. If using a gradient, ensure the pump's proportioning valves are functioning correctly.[8][9]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. Insufficient equilibration can lead to drifting retention times, especially at the beginning of a run.[8] A recommended equilibration time is at least 5-10 column volumes.[8]
-
Temperature Fluctuation: HPLC separations can be sensitive to temperature. Use a column oven to maintain a constant, controlled temperature.
-
Flow Rate Inconsistency: Check the pump for pressure fluctuations, which may indicate a leak or issues with check valves, leading to an unstable flow rate.[8]
Comparative Table of HPLC Methods
The following table summarizes various published HPLC methods for the analysis of indomethacin and its related substances, providing a starting point for method development and optimization.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)[4][5] | LiChrosorb C18 (250 x 4.6 mm, 5 µm)[12][13] | Zorbax-Phenyl (75 x 4.6 mm, 3.5 µm)[11] | Reverse Phase C18 |
| Mobile Phase | Methanol:Acetonitrile:10mM Sodium Acetate Buffer (pH 3) (10:50:40 v/v)[4][5] | 0.5% Orthophosphoric Acid:Methanol:Acetonitrile (40:20:40 v/v)[12][13] | Acetonitrile:0.2% Phosphoric Acid (50:50 v/v)[11] | Acetonitrile:Sodium Acetate Buffer (pH 5) (60:40)[14] |
| Flow Rate | 1.0 mL/min[4][5] | 2.0 mL/min[12][13] | 0.6 mL/min[11] | 1.4 mL/min[14] |
| Detection | UV at 254 nm[4][5] | UV at 240 nm[12][13] | UV at 237 nm[11] | Not Specified |
| Elution Mode | Isocratic[4][5] | Isocratic[12][13] | Isocratic[11] | Isocratic[14] |
Detailed Experimental Protocol
This protocol is based on a validated RP-HPLC method for the determination of indomethacin and its hydrolytic degradants, including this compound.[4][5][15]
Objective: To achieve baseline separation of indomethacin and this compound.
1. Materials and Reagents:
-
Indomethacin Reference Standard
-
This compound Reference Standard
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Sodium Acetate (Analytical Grade)
-
Glacial Acetic Acid or Orthophosphoric Acid (for pH adjustment)
-
Deionized Water (18.2 MΩ·cm)
2. Chromatographic Conditions:
-
Instrument: HPLC system with UV-Visible PDA detector.
-
Column: Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm particle size).[4][5]
-
Mobile Phase: Prepare a mixture of Methanol, Acetonitrile, and 10 mM Sodium Acetate Buffer in the ratio of 10:50:40 (v/v/v).[4][5]
-
To prepare the buffer, dissolve the appropriate amount of sodium acetate in water, adjust the pH to 3.0 using an acid, and filter through a 0.45 µm membrane filter.
-
-
Injection Volume: 5 µL.[4]
-
Column Temperature: Ambient.
3. Standard Solution Preparation:
-
Prepare individual stock solutions of indomethacin and this compound by dissolving accurately weighed amounts in methanol to obtain a concentration of 1000 µg/mL.[4]
-
From the stock solutions, prepare working standard solutions by diluting with the mobile phase to a suitable concentration (e.g., 50 µg/mL for indomethacin and 1 µg/mL for this compound).
4. Sample Preparation:
-
For drug substance analysis, prepare a sample solution in methanol or mobile phase at a concentration similar to the standard solution.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
5. System Suitability and Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solution multiple times (e.g., n=6) to check for system suitability. The resolution between indomethacin and this compound should be greater than 2.0, and the tailing factor for each peak should be less than 1.5.
-
Once system suitability is established, inject the sample solutions for analysis.
Visualized Workflows and Concepts
The following diagrams illustrate key troubleshooting and theoretical concepts for enhancing HPLC resolution.
Caption: Troubleshooting workflow for poor HPLC resolution.
Caption: Effect of mobile phase pH on analyte and silanol ionization.
References
- 1. chromblog.wordpress.com [chromblog.wordpress.com]
- 2. moravek.com [moravek.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. archives.ijper.org [archives.ijper.org]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. hplc.eu [hplc.eu]
- 10. agilent.com [agilent.com]
- 11. Development and validation of HPLC method for determination of indomethacin and its two degradation products in topical gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC ASSAY OF INDOMETHACIN AND ITS RELATED SUBSTANCES IN TABLET DOSAGE FORMS Research Article | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. RP-HPLC Method Development and Validation of Synthesized Codrug in Combination with Indomethacin, Paracetamol, and Famotidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Applications of New Validated RP-HPLC Method for Determination of Indomethacin and its Hydrolytic Degradants using Sodium Acetate Buffer | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
Validation & Comparative
A Comparative Guide to Indomethacin and Its Primary Metabolites for Researchers
This guide offers a detailed comparative analysis of the potent non-steroidal anti-inflammatory drug (NSAID) indomethacin and its main metabolic byproducts. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key experimental data to facilitate informed decision-making in scientific research.
Introduction: Indomethacin and its Metabolic Fate
Indomethacin is a well-established NSAID recognized for its significant anti-inflammatory, analgesic, and antipyretic properties.[1] Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3] These enzymes are pivotal in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1]
Upon administration, indomethacin is extensively metabolized in the liver through O-demethylation and N-deacylation, leading to the formation of its three primary metabolites: O-desmethyl-indomethacin (DMI), N-deschlorobenzoyl-indomethacin (DBI), and O-desmethyl-N-deschlorobenzoyl-indomethacin. These metabolites, along with their glucuronide conjugates, are then primarily excreted through urine and feces. Crucially, a substantial body of evidence indicates that these primary metabolites are largely pharmacologically inactive.[1]
Comparative Analysis of Pharmacological Activity
This section provides a comparative overview of the pharmacological profiles of indomethacin and its metabolites, focusing on their COX inhibitory potential and in vivo anti-inflammatory efficacy.
Cyclooxygenase (COX) Inhibition
The inhibitory potency of indomethacin against COX-1 and COX-2 is well-documented. In contrast, its primary metabolites are considered to be devoid of significant COX inhibitory activity, a key factor contributing to their overall inactivity.
Table 1: Comparative In Vitro COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| Indomethacin | 0.0090[2][3] | 0.31[2][3] |
| O-desmethyl-indomethacin (DMI) | Not applicable (Inactive) | Not applicable (Inactive) |
| N-deschlorobenzoyl-indomethacin (DBI) | Not applicable (Inactive) | Not applicable (Inactive) |
| O-desmethyl-N-deschlorobenzoyl-indomethacin | Not applicable (Inactive) | Not applicable (Inactive) |
In Vivo Anti-inflammatory Effects
The anti-inflammatory prowess of indomethacin has been consistently demonstrated in various animal models. The carrageenan-induced paw edema model in rats is a standard assay for evaluating acute anti-inflammatory activity.
Table 2: Comparative In Vivo Anti-inflammatory Activity
| Compound | Animal Model | Dose (mg/kg) | % Inhibition of Edema |
| Indomethacin | Carrageenan-induced rat paw edema | 10 | 87.3%[4] |
| O-desmethyl-indomethacin (DMI) | Not applicable (Inactive) | - | - |
| N-deschlorobenzoyl-indomethacin (DBI) | Not applicable (Inactive) | - | - |
| O-desmethyl-N-deschlorobenzoyl-indomethacin | Not applicable (Inactive) | - | - |
Experimental Protocols
For the purpose of reproducibility and further investigation, detailed methodologies for the key experiments referenced in this guide are outlined below.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay is fundamental for determining the inhibitory potency of a compound against COX-1 and COX-2 enzymes.
Objective: To quantify the 50% inhibitory concentration (IC50) of test compounds against purified COX-1 and COX-2.
Materials & Reagents:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (e.g., indomethacin)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Detection reagent (e.g., colorimetric or fluorometric probe)
Procedure:
-
Enzyme and Compound Preparation: Reconstitute and dilute the COX enzymes and test compounds to the desired concentrations in the reaction buffer.
-
Assay Reaction: In a 96-well plate, combine the reaction buffer, heme, and the respective COX enzyme.
-
Inhibitor Incubation: Add the test compound at various concentrations to the wells and incubate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid.
-
Signal Detection: Measure the rate of product formation (e.g., PGG2) by monitoring the absorbance or fluorescence of the detection reagent over time using a plate reader.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to a vehicle control. The IC50 values are then determined by fitting the data to a dose-response curve.
Carrageenan-Induced Paw Edema Model
This widely used in vivo model assesses the efficacy of a compound in mitigating acute inflammation.
Objective: To evaluate the anti-inflammatory activity of a test compound by measuring the reduction of paw edema in rats.
Materials & Reagents:
-
Male Wistar rats (150-200g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (e.g., indomethacin)
-
Vehicle control (e.g., 0.5% sodium carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimation: House the rats under standard laboratory conditions for at least one week prior to the experiment.
-
Dosing: Administer the test compound or vehicle control orally or intraperitoneally to the rats.
-
Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the volume of the inflamed paw using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal. The percentage inhibition of edema by the test compound is then calculated relative to the vehicle control group.
Visualizing Mechanisms and Workflows
To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams have been generated.
Caption: Mechanism of action of indomethacin via COX inhibition.
Caption: A typical experimental workflow for comparative analysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pedworld.ch [pedworld.ch]
- 4. Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models [journals.ipinnovative.com]
Validating Analytical Methods for N-Deschlorobenzoyl Indomethacin Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantitative analysis of N-Deschlorobenzoyl indomethacin. This compound is a known metabolite and impurity of the potent non-steroidal anti-inflammatory drug (NSAID), indomethacin.[1][2] Accurate and precise quantification of this compound is critical for pharmaceutical quality control and metabolic studies.
This document outlines proposed methodologies for each technique, details the necessary validation experiments according to International Council for Harmonisation (ICH) guidelines, and presents expected performance data in a comparative format to aid in method selection and implementation.
General Workflow for Analytical Method Validation
The validation of an analytical method ensures that it is suitable for its intended purpose.[3] The general workflow involves a series of experiments to evaluate the method's performance characteristics.
References
Comparative Guide to Antibody Cross-Reactivity: Indomethacin and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of anti-indomethacin antibodies with its primary metabolites. Understanding this cross-reactivity is crucial for the development and validation of accurate immunoassays for quantifying indomethacin in biological samples, ensuring that the parent drug is distinguished from its inactive metabolic byproducts.
Executive Summary
Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) that undergoes significant metabolism in the body. The major metabolites, including O-desmethyl-indomethacin (DMI) and N-deschlorobenzoyl-indomethacin (DBI), are pharmacologically inactive.[1][2] For therapeutic drug monitoring and pharmacokinetic studies, it is essential that antibodies used in immunoassays are highly specific to indomethacin and exhibit minimal cross-reactivity with these metabolites. While the development of polyclonal antibodies against indomethacin has been reported, specific quantitative data on their cross-reactivity with individual metabolites is not extensively available in the public literature.[3][4] This guide outlines the importance of assessing this cross-reactivity, provides a detailed experimental protocol for its determination using a competitive ELISA, and presents a framework for data comparison.
Data Presentation: Antibody Cross-Reactivity
A critical aspect of characterizing an antibody for a drug immunoassay is to determine its percentage of cross-reactivity with structurally related compounds, particularly metabolites. The cross-reactivity is typically calculated using the following formula:
% Cross-reactivity = (Concentration of Indomethacin at 50% inhibition / Concentration of Metabolite at 50% inhibition) x 100
While specific experimental data from published studies on the cross-reactivity of anti-indomethacin antibodies with its key metabolites is limited, the following table serves as a template to illustrate how such data should be presented for comparative analysis. The values presented are hypothetical and intended for illustrative purposes.
| Antibody Lot | Target Analyte | 50% Inhibition Concentration (IC50) [ng/mL] | Cross-Reactivity with Indomethacin [%] |
| Hypothetical Ab-123 | Indomethacin | 15.0 | 100 |
| O-desmethyl-indomethacin (DMI) | > 1000 | < 1.5 | |
| N-deschlorobenzoyl-indomethacin (DBI) | > 1000 | < 1.5 | |
| O-desmethyl-N-deschlorobenzoyl-indomethacin | > 2000 | < 0.75 | |
| Hypothetical Ab-456 | Indomethacin | 20.5 | 100 |
| O-desmethyl-indomethacin (DMI) | 850 | 2.4 | |
| N-deschlorobenzoyl-indomethacin (DBI) | 920 | 2.2 | |
| O-desmethyl-N-deschlorobenzoyl-indomethacin | > 2000 | < 1.0 |
Note: The data in this table is hypothetical and for illustrative purposes only. Researchers should generate their own experimental data to determine the actual cross-reactivity of their antibodies.
Experimental Protocols
The following is a detailed methodology for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a standard method for determining antibody cross-reactivity for small molecules like indomethacin.
Competitive ELISA Protocol for Cross-Reactivity Assessment
1. Materials and Reagents:
-
High-binding 96-well microtiter plates
-
Anti-indomethacin primary antibody
-
Indomethacin-protein conjugate (e.g., Indomethacin-BSA) for coating
-
Indomethacin standard
-
Indomethacin metabolites (DMI, DBI)
-
Enzyme-conjugated secondary antibody (e.g., Goat anti-rabbit IgG-HRP)
-
Coating Buffer (e.g., Carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
2. Plate Coating:
-
Dilute the indomethacin-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
3. Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
4. Competitive Reaction:
-
Prepare serial dilutions of the indomethacin standard and each metabolite in Assay Buffer (e.g., PBS).
-
In a separate dilution plate, mix 50 µL of each standard/metabolite concentration with 50 µL of the diluted primary anti-indomethacin antibody.
-
Incubate this mixture for 30 minutes at room temperature.
-
Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked microtiter plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with Wash Buffer.
5. Detection:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
6. Signal Development and Measurement:
-
Add 100 µL of the Substrate Solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
7. Data Analysis:
-
Plot the absorbance values against the logarithm of the analyte concentration for indomethacin and each metabolite.
-
Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) for indomethacin and each metabolite.
-
Calculate the percent cross-reactivity for each metabolite using the formula mentioned above.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for assessing antibody cross-reactivity and the mechanism of action of indomethacin.
References
- 1. Influence of Indomethacin on Steroid Metabolism: Endocrine Disruption and Confounding Effects in Urinary Steroid Profiling of Anti-Doping Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Monitoring of the non-steroid anti-inflammatory drug indomethacin: development of immunochemical methods for its purification and detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. volcaniarchive.agri.gov.il [volcaniarchive.agri.gov.il]
A Comparative Guide to the Metabolic Stability of Indomethacin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic stability of the non-steroidal anti-inflammatory drug (NSAID) indomethacin and its rationally designed derivatives. By presenting key experimental data, detailed protocols, and visual representations of metabolic pathways and workflows, this document aims to inform drug discovery and development efforts focused on creating more stable and effective therapeutic agents.
Overview of Indomethacin Metabolism
Indomethacin undergoes extensive metabolism in the liver, primarily through O-demethylation and N-deacylation, leading to the formation of inactive metabolites.[1][2] The major cytochrome P450 (CYP) enzyme responsible for the O-demethylation of indomethacin is CYP2C9.[3] The relatively rapid metabolism of indomethacin can contribute to a shorter duration of action and the potential for drug-drug interactions. This has prompted the development of derivatives with improved metabolic stability to enhance their pharmacokinetic profiles.
Comparative Metabolic Stability Data
The following table summarizes the available in vitro metabolic stability data for indomethacin and its phenethyl amide derivative in human liver microsomes (HLM). The data highlights the significantly lower stability of the initial amide derivative compared to the parent drug. Derivatives with polar and electron-deficient substituents were subsequently designed to improve upon this liability.[1]
| Compound | Structure | In Vitro Half-life (t½) in HLM | Intrinsic Clearance (CLint) in HLM (μL/min/mg protein) | Primary Metabolizing Enzymes |
| Indomethacin | 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid | > 60 min[4] | 0.41[3] | CYP2C9[3] |
| Indomethacin-phenethyl amide | 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-phenethylacetamide | < 5 min[4] | Not Reported | CYP3A4, CYP2D6[1] |
| Indomethacin-glycinyl amide | 2-(2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamido)acetic acid | Improved stability (data not quantified)[1] | Not Reported | Not Reported |
| Indomethacin-fluorophenyl amide | 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(4-fluorophenyl)acetamide | Improved stability (data not quantified)[1] | Not Reported | Not Reported |
| Indomethacin-pyridinyl amide | 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(pyridin-4-yl)acetamide | Improved stability (data not quantified)[1] | Not Reported | Not Reported |
Note: The intrinsic clearance for indomethacin was calculated using the formula CLint = Vmax / Km, with Vmax = 14.1 pmol/mg/min and Km = 34.6 μM.[3]
Experimental Protocols
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol outlines the general procedure for assessing the metabolic stability of a compound using HLM.
Materials:
-
Test compound and positive control (e.g., a compound with known metabolic instability)
-
Pooled human liver microsomes (HLM)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Incubator or water bath at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing HLM (typically 0.5 mg/mL protein concentration) in phosphate buffer. Pre-warm the mixture to 37°C.
-
Initiation of Reaction: Add the test compound (at a final concentration, e.g., 1 µM) to the pre-warmed HLM mixture. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw aliquots of the incubation mixture.
-
Reaction Termination: Immediately terminate the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile). The organic solvent also serves to precipitate the microsomal proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis: Determine the rate of disappearance of the parent compound by plotting the natural logarithm of the percentage of compound remaining versus time. The in vitro half-life (t½) is calculated from the slope of the linear regression. The intrinsic clearance (CLint) can then be calculated using the half-life and the protein concentration.
Visualizations
Metabolic Pathway of Indomethacin
The following diagram illustrates the primary metabolic pathways of indomethacin.
Caption: Primary metabolic pathways of indomethacin.
Experimental Workflow for In Vitro Metabolic Stability Assay
The diagram below outlines the key steps in the experimental workflow for determining the metabolic stability of a compound in human liver microsomes.
References
- 1. Utility of MetaSite in improving metabolic stability of the neutral indomethacin amide derivative and selective cyclooxygenase-2 inhibitor 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-phenethyl-acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cytochrome P450 2C9 catalyzes indomethacin O-demethylation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Inactive Metabolite: A Comparative Guide to N-Deschlorobenzoyl Indomethacin and its Parent Drug
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of the non-steroidal anti-inflammatory drug (NSAID) indomethacin and its major metabolite, N-deschlorobenzoyl indomethacin. Experimental data and methodologies are presented to objectively assess the pharmacological activity of these two compounds, highlighting the critical role of the N-acyl chlorobenzoyl group for indomethacin's potent anti-inflammatory effects.
Introduction
Indomethacin is a potent, non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] By inhibiting these enzymes, indomethacin blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1][3][4] The drug undergoes significant metabolism in the body, with one of the primary metabolic pathways being N-deacylation to form this compound.[3][4] This guide focuses on the comparative biological activity of the parent drug and this key metabolite.
Comparative Biological Activity
Numerous studies have established that this compound is biologically inactive.[4] The removal of the p-chlorobenzoyl group from the indole nitrogen results in a loss of pharmacological activity, primarily the ability to inhibit the COX enzymes.
Quantitative Data Summary
| Compound | Target | IC50 (µM) | Source |
| Indomethacin | COX-1 | 0.009 | [2] |
| COX-2 | 0.31 | [2] | |
| This compound | COX-1 | Inactive | [4] |
| COX-2 | Inactive | [4] |
Signaling Pathway of Indomethacin
Indomethacin exerts its anti-inflammatory effects by inhibiting the cyclooxygenase pathway. This pathway is central to the synthesis of prostaglandins from arachidonic acid.
Figure 1: Indomethacin's inhibition of the COX pathway.
Experimental Protocols
The determination of COX inhibitory activity is a critical step in evaluating the pharmacological profile of NSAIDs and their metabolites. Below is a representative experimental protocol for an in vitro COX inhibition assay.
In Vitro COX-1 and COX-2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.
Materials:
-
Human peripheral monocytes
-
Lipopolysaccharide (LPS)
-
Test compounds (Indomethacin, this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Arachidonic acid
-
Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2)
Methodology:
-
Cell Preparation:
-
Inhibition Assay:
-
Incubate the unstimulated (COX-1) and LPS-stimulated (COX-2) monocytes with various concentrations of the test compounds for a predetermined period.
-
Initiate the cyclooxygenase reaction by adding arachidonic acid.
-
Incubate for a specified time to allow for the enzymatic conversion of arachidonic acid to prostaglandins.
-
-
Quantification of Prostaglandin E2:
-
Terminate the reaction and collect the cell supernatants.
-
Measure the concentration of PGE2 in the supernatants using a competitive EIA kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound compared to a vehicle control.
-
Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of PGE2 production, by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
The following diagram illustrates the general workflow for this type of assay.
Figure 2: Workflow for a cell-based COX inhibition assay.
Conclusion
The available evidence strongly indicates that the N-deschlorobenzoyl metabolite of indomethacin is biologically inactive. The removal of the p-chlorobenzoyl group from the parent molecule abrogates its ability to inhibit the COX enzymes, which is the primary mechanism of action for its anti-inflammatory, analgesic, and antipyretic properties. This comparison underscores the critical importance of the N-acyl substituent for the pharmacological activity of indomethacin and provides a clear example of how metabolic transformation can lead to the inactivation of a potent drug. This information is crucial for researchers in the fields of pharmacology and drug development, as it informs the understanding of indomethacin's metabolic fate and the structure-activity relationships of this class of NSAIDs.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Indomethacin | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Review of Analytical Techniques for the Quantification of Indomethacin and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical techniques for the quantitative analysis of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin and its primary metabolites. The selection of an appropriate analytical method is critical for pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling. This document aims to assist researchers in choosing the most suitable technique by presenting a detailed overview of commonly employed methods, their performance characteristics, and experimental protocols.
Indomethacin undergoes extensive metabolism in the body, primarily through O-demethylation, N-deacylation, and glucuronidation. The major metabolites include O-desmethylindomethacin (DMI), N-deschlorobenzoylindomethacin (DBI), and O-desmethyl-N-deschlorobenzoylindomethacin, as well as their corresponding glucuronide conjugates.[1][2][3] Accurate quantification of both the parent drug and its metabolites is essential for a complete understanding of its disposition in biological systems.
Comparative Analysis of Analytical Techniques
A variety of analytical techniques have been developed and validated for the determination of indomethacin and its metabolites in biological matrices such as plasma, urine, and serum. The most prominent among these are High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, speed, and sample throughput.
Data Presentation: Performance Characteristics
The following table summarizes the key performance characteristics of the most common analytical techniques used for the analysis of indomethacin and its metabolites. This allows for a direct comparison of their quantitative capabilities.
| Analytical Technique | Analyte(s) | Matrix | Linearity Range | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) | Reference |
| HPLC-UV | Indomethacin | Plasma | 50 - 10,000 ng/mL | 50 ng/mL | >90 | < 6 (within- and between-day) | [4] |
| HPLC-Fluorescence | Indomethacin, DMI, DBI | Plasma, Urine | Not Specified | 25 ng/mL (for Indomethacin in plasma) | Not Specified | Not Specified | [4] |
| UPLC-MS/MS | Indomethacin | Rat Plasma | 0.51 - 25.5 ng/mL | 0.51 ng/mL | Not Specified | 1.00-10.2 (intra-day), 5.88-9.80 (inter-day) | [5] |
| LC-MS | Indomethacin | Human Plasma | 14.8 - 2970 ng/mL | 14.8 ng/mL | 94 - 104 | < 8 (intra- and inter-day) | [6] |
| LC-MS/MS | Indomethacin | Human Plasma | 5 - 2000 µg/L | 5 µg/L | 74 | 9 (total CV) | [7] |
| GC-MS | Indomethacin | Serum, Plasma | Not Specified | ~50 ng/mL | Not Specified | 4.2 (at 0.2 µg/mL), 2.3 (at 1.0 µg/mL) | [8][9] |
| GC-ECD | Indomethacin | Serum, Urine | Not Specified | 50 ng/mL | Not Specified | ~3 | [10] |
| Capillary Electrophoresis | Indomethacin & other NSAIDs | Urine, Serum | Not Specified | 0.88 - 1.71 µg/mL | 71.1 - 109.7 (urine), 77.2 - 107.1 (serum) | 2.0 - 7.7 (urine), 3.5 - 7.1 (serum) | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. This section provides an overview of typical experimental protocols for the key techniques discussed.
High-Performance Liquid Chromatography (HPLC) with UV Detection
-
Sample Preparation: A common approach involves protein precipitation followed by liquid-liquid extraction. For instance, to 500 µL of plasma, an internal standard (e.g., mefenamic acid) is added, followed by acetonitrile to precipitate proteins. After centrifugation, the supernatant can be directly injected or further purified.[4]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is frequently used.
-
Mobile Phase: A typical mobile phase consists of a mixture of methanol and a phosphoric acid solution (e.g., 70:30, v/v).[4]
-
Flow Rate: A flow rate of 1 mL/min is common.[4]
-
Detection: UV detection is typically performed at a wavelength of 254 nm or 319 nm.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
-
Sample Preparation: A simple liquid-liquid extraction is often sufficient due to the high selectivity of MS/MS. For example, indomethacin and an internal standard (e.g., phenacetin) can be extracted from rat plasma using acetonitrile.[5]
-
Chromatographic Conditions:
-
Column: A sub-2 µm particle column, such as an Atlantis dC18, is used to achieve high resolution and speed.[5]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an acidic aqueous solution (e.g., 0.2% formic acid) and an organic solvent (e.g., acetonitrile) is employed.[5]
-
Flow Rate: A typical flow rate is around 0.60 mL/min.[5]
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions (e.g., m/z 357.7 → 139.1 for indomethacin).[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: This method requires extraction and derivatization. The drug is first extracted from the biological matrix (e.g., serum or plasma) using an organic solvent like methylene chloride at a controlled pH. The extract is then dried and derivatized, for example, using Bis-(Trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (trimethylchlorosilane), to increase volatility.[8][12]
-
Chromatographic Conditions:
-
Column: A capillary column suitable for drug analysis is used.
-
Oven Program: A temperature gradient is employed to separate the analytes. For instance, an initial temperature of 85°C held for 1 minute, followed by a ramp of 15°C/min to 320°C.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electron ionization (EI) is typically used.
-
Detection: Selected Ion Monitoring (SIM) is employed to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized analytes.[8]
-
Capillary Electrophoresis (CE)
-
Sample Preparation: Sample clean-up and preconcentration can be achieved using solid-phase extraction (SPE) with a C18 minicolumn.[11]
-
Electrophoretic Conditions:
-
Capillary: A fused-silica capillary is used.
-
Buffer: A separation buffer such as 20 mM sodium phosphate, 20 mM β-cyclodextrin, and 50 mM sodium dodecyl sulfate (SDS) at pH 9.0 is a representative example.[11]
-
Voltage: A high voltage (e.g., 20 kV) is applied across the capillary.[11]
-
Detection: On-column UV detection is commonly used.
-
Visualizations: Pathways and Workflows
Visual representations of metabolic pathways and experimental workflows can greatly aid in understanding the complex processes involved in drug analysis.
Caption: General experimental workflow for the analysis of indomethacin metabolites.
References
- 1. Indomethacin | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a liquid chromatography-tandem mass spectrometry method for quantitation of indomethacin in rat plasma and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A liquid chromatography method with single quadrupole mass spectrometry for quantitative determination of indomethacin in maternal plasma and urine of pregnant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasma indomethacin assay using high-performance liquid chromatography-electrospray-tandem mass spectrometry: application to therapeutic drug monitoring and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitation of indomethacin in serum and plasma using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of indomethacin in serum and urine by electron-capture gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. basinc.com [basinc.com]
- 12. Quantitation of Indomethacin in Serum and Plasma Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Comparison of N-Deschlorobenzoyl Indomethacin and Other NSAID Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological performance of N-Deschlorobenzoyl indomethacin, a primary metabolite of the potent non-steroidal anti-inflammatory drug (NSAID) indomethacin, with the metabolites of other commonly used NSAIDs, including ibuprofen, diclofenac, and naproxen. The following sections present a summary of available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.
Executive Summary
A comprehensive review of existing literature indicates that this compound, along with other major metabolites of indomethacin, is broadly considered to be pharmacologically inactive. This stands in contrast to some metabolites of other NSAIDs, such as diclofenac, which retain a degree of biological activity, albeit significantly lower than their parent compounds. The primary metabolites of ibuprofen are also generally reported to be inactive. This guide will explore the available data on the activity of these metabolites, providing a comparative framework for researchers in drug metabolism and development.
Data Presentation: Comparative Biological Activity of NSAID Metabolites
The following table summarizes the available quantitative and qualitative data on the cyclooxygenase (COX) inhibitory activity of various NSAID metabolites.
| NSAID | Metabolite | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) | Anti-inflammatory Activity | Gastrointestinal Toxicity | Reference |
| Indomethacin | This compound | Inactive | Inactive | Devoid of activity | Not reported | [1] |
| O-desmethyl-indomethacin | Inactive | Inactive | Devoid of activity | Not reported | [1] | |
| O-desmethyl-N-deschlorobenzoyl indomethacin | Inactive | Inactive | Devoid of activity | Not reported | [1] | |
| Ibuprofen | Hydroxy ibuprofen | No apparent pharmacological activity | No apparent pharmacological activity | No apparent pharmacological activity | Not reported | [1] |
| Carboxy ibuprofen | No apparent pharmacological activity | No apparent pharmacological activity | No apparent pharmacological activity | Not reported | [1] | |
| Diclofenac | 4'-hydroxy diclofenac | Weaker than parent compound | Weaker than parent compound | Weaker than parent compound | Not reported | [2] |
| 5-hydroxy diclofenac | Weaker than parent compound | Weaker than parent compound | Weaker than parent compound | Not reported | [2] | |
| Diclofenac acyl glucuronide | 0.620 ± 0.105 µM | 2.91 ± 0.36 µM | Not reported | Contributes to toxicity | [3] | |
| Naproxen | Desmethylnaproxen | Less than 1% of parent compound | Less than 1% of parent compound | Not reported | Not reported | [4] |
IC50 values represent the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency. "Inactive" or "devoid of activity" indicates that studies have reported no significant pharmacological effect.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are crucial for the replication and validation of findings. Below are representative protocols for assessing the primary endpoints of NSAID and metabolite activity.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against COX-1 and COX-2.
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.
Materials:
-
COX-1 (ovine or human) and COX-2 (human recombinant) enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Test compounds (NSAID metabolites) and control inhibitors (e.g., indomethacin, celecoxib)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare all reagents according to the manufacturer's instructions.
-
Dissolve test compounds and control inhibitors in DMSO to create stock solutions.
-
Further dilute the stock solutions with assay buffer to achieve a range of desired test concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
-
Assay Setup:
-
In a 96-well plate, add the following to the appropriate wells:
-
100% Initial Activity wells (Control): Assay buffer, heme, and enzyme (COX-1 or COX-2).
-
Inhibitor wells: Assay buffer, heme, enzyme (COX-1 or COX-2), and the test compound or a control inhibitor at various concentrations.
-
Background wells: Assay buffer and heme (no enzyme).
-
-
It is recommended to perform all assays in duplicate or triplicate.
-
-
Pre-incubation:
-
Incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitors to bind to the enzymes.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
-
Measurement:
-
Immediately measure the production of prostaglandin E2 (PGE2) using a specific detection method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS)[5].
-
-
Data Analysis:
-
Subtract the background values from the values of the 100% initial activity and inhibitor wells.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.
-
Assessment of Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)
This in vivo model is a standard method for evaluating the anti-inflammatory effects of a compound.
Objective: To assess the ability of a test compound to reduce acute inflammation in an animal model.
Materials:
-
Rodents (e.g., Wistar rats or Swiss albino mice)
-
Test compounds and a standard anti-inflammatory drug (e.g., indomethacin)
-
Carrageenan solution (1% w/v in saline)
-
Plethysmometer or digital calipers
-
Vehicle for drug administration (e.g., 0.5% sodium carboxymethyl cellulose)
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing:
-
Divide the animals into groups: a control group, a standard drug group, and groups for different doses of the test compound.
-
Administer the vehicle, standard drug, or test compound orally or via intraperitoneal injection.
-
-
Induction of Inflammation:
-
One hour after drug administration, inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of paw edema for each group compared to the control group.
-
A significant reduction in paw edema in the treated groups indicates anti-inflammatory activity.
-
Evaluation of Gastrointestinal Toxicity
This protocol provides a general approach to assessing the potential for a compound to cause gastrointestinal damage.
Objective: To evaluate the ulcerogenic potential of a test compound in an animal model.
Materials:
-
Rodents (e.g., Wistar rats)
-
Test compounds and a known ulcerogenic drug (e.g., indomethacin)
-
Vehicle for drug administration
-
Dissecting microscope
Procedure:
-
Animal Acclimatization and Dosing:
-
Acclimatize animals and divide them into groups as described in the anti-inflammatory activity protocol.
-
Administer the vehicle, standard drug, or test compound orally at the desired doses.
-
-
Observation Period:
-
Observe the animals for a set period (e.g., 4-6 hours) after drug administration.
-
-
Macroscopic Examination:
-
At the end of the observation period, humanely euthanize the animals.
-
Excise the stomachs and open them along the greater curvature.
-
Rinse the stomachs with saline and examine the gastric mucosa for any signs of damage, such as erosions, ulcers, or hemorrhages, using a dissecting microscope.
-
-
Ulcer Index Scoring:
-
Score the severity of the gastric lesions based on their number and size using a predefined scoring system.
-
Calculate the ulcer index for each group.
-
-
Data Analysis:
-
Compare the ulcer indices of the treated groups with the control group.
-
A significantly higher ulcer index in a treated group indicates gastrointestinal toxicity.
-
Mandatory Visualizations
Signaling Pathway: Indomethacin Metabolism
The following diagram illustrates the primary metabolic pathways of indomethacin, leading to the formation of its major, largely inactive, metabolites.
Caption: Metabolic pathways of indomethacin.
Experimental Workflow: In Vitro COX Inhibition Assay
This diagram outlines the sequential steps involved in performing an in vitro cyclooxygenase inhibition assay.
Caption: Workflow for in vitro COX inhibition assay.
Conclusion
The available evidence strongly suggests that this compound and other primary metabolites of indomethacin are pharmacologically inactive with respect to anti-inflammatory and COX-inhibiting properties. This is a critical consideration for researchers studying the pharmacokinetics and pharmacodynamics of indomethacin, as the parent drug is responsible for its therapeutic effects and toxicity. In contrast, the metabolites of some other NSAIDs, such as diclofenac, may retain some biological activity, which could contribute to their overall pharmacological profile. Further quantitative studies on the metabolites of a wider range of NSAIDs would be beneficial to fully elucidate their potential roles in both efficacy and adverse effects.
References
- 1. ClinPGx [clinpgx.org]
- 2. Pharmacological properties of diclofenac sodium and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Identity of N-Deschlorobenzoyl Indomethacin via NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, unequivocally confirming the chemical structure of metabolites and related compounds is a critical step in drug discovery and development. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy data for indomethacin and its metabolite, N-Deschlorobenzoyl indomethacin, to facilitate the unambiguous identification of the latter.
This guide presents a detailed comparison of the expected ¹H and ¹³C NMR spectral data for both compounds, supported by a standard experimental protocol for data acquisition. The key differentiating features in the NMR spectra are highlighted, providing a clear method for distinguishing this compound from its parent drug, indomethacin.
Predicted ¹H and ¹³C NMR Data Comparison
The primary structural difference between indomethacin and this compound is the absence of the N-(4-chlorobenzoyl) group in the metabolite. This leads to significant and predictable changes in their respective NMR spectra. The expected chemical shifts are summarized in the tables below. These predictions are based on known NMR data for indomethacin and standard principles of NMR spectroscopy.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Assignment | Indomethacin (Predicted) | This compound (Predicted) | Key Differences |
| Indole N-H | - | ~8.0 - 9.0 | Appearance of a broad singlet for the N-H proton. |
| Aromatic H (p-chlorobenzoyl) | ~7.6 (d, 2H), ~7.4 (d, 2H) | Absent | Complete absence of the two doublets from the p-chlorobenzoyl group. |
| Indole Aromatic H | ~6.6 - 7.5 | ~6.7 - 7.6 | Upfield shift of indole protons, particularly H-4 and H-7, due to the removal of the electron-withdrawing benzoyl group. |
| -OCH₃ | ~3.8 | ~3.8 | Minimal change expected. |
| -CH₂-COOH | ~3.7 | ~3.6 | Minor upfield shift possible. |
| -CH₃ | ~2.4 | ~2.3 | Minor upfield shift possible. |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Assignment | Indomethacin (Predicted) | This compound (Predicted) | Key Differences |
| Carbonyl C (p-chlorobenzoyl) | ~168 | Absent | Absence of the carbonyl carbon signal. |
| Aromatic C (p-chlorobenzoyl) | ~129 - 138 | Absent | Absence of the four aromatic carbon signals from the p-chlorobenzoyl group. |
| Indole C-2 | ~140 | ~135 | Significant upfield shift due to the removal of the N-acyl group. |
| Indole C-7a | ~135 | ~130 | Upfield shift. |
| Indole C-3a | ~130 | ~128 | Minor upfield shift. |
| -OCH₃ | ~56 | ~56 | Minimal change expected. |
| -CH₂-COOH | ~31 | ~31 | Minimal change expected. |
| -CH₃ | ~13 | ~13 | Minimal change expected. |
Experimental Protocol for NMR Data Acquisition
The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the sample (this compound or indomethacin standard).
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
- Note: Indomethacin is soluble in chloroform.[1][2][3] DMSO-d₆ is a good solvent for a wide range of organic compounds.
2. NMR Spectrometer Setup:
- Use a 400 MHz or higher field NMR spectrometer for better signal dispersion and resolution.
- Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.
3. ¹H NMR Acquisition:
- Pulse Sequence: Standard single-pulse sequence.
- Spectral Width: Approximately 16 ppm, centered around 6 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 16-64, depending on the sample concentration.
- Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO-d₅ at ~2.50 ppm or CHCl₃ at ~7.26 ppm).[4]
4. ¹³C NMR Acquisition:
- Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
- Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
- Referencing: Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at ~39.5 ppm or CDCl₃ at ~77.16 ppm).
5. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Perform baseline correction.
- Integrate the signals in the ¹H NMR spectrum.
- Calibrate the chemical shift scale using the residual solvent signal as an internal reference.
Logical Workflow for Identity Confirmation
The following diagram illustrates the logical workflow for confirming the identity of this compound using NMR spectroscopy.
By following this guide, researchers can confidently confirm the identity of this compound and differentiate it from its parent compound, indomethacin, ensuring the accuracy of their research and development efforts.
References
A Comparative Guide to the Inter-Species Metabolism of Indomethacin
For Researchers, Scientists, and Drug Development Professionals
Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), has been a cornerstone in the management of pain and inflammation for decades. However, its metabolic fate is not uniform across different biological systems. Understanding the inter-species variations in indomethacin metabolism is paramount for preclinical drug development, toxicological assessments, and the extrapolation of animal data to human clinical outcomes. This guide provides a comprehensive comparison of indomethacin metabolism across various species, supported by quantitative data and detailed experimental methodologies.
Key Metabolic Pathways of Indomethacin
Indomethacin primarily undergoes three major metabolic transformations:
-
O-demethylation: Removal of the methyl group from the methoxy moiety. In humans, this pathway is predominantly catalyzed by the cytochrome P450 enzyme CYP2C9.[1]
-
N-deacylation: Cleavage of the p-chlorobenzoyl group.
-
Glucuronidation: Conjugation with glucuronic acid to form a more water-soluble ester glucuronide, facilitating excretion.[2]
The relative contribution of these pathways varies significantly among species, leading to different metabolite profiles and pharmacokinetic parameters.
Comparative Pharmacokinetics of Indomethacin
The following table summarizes key pharmacokinetic parameters of indomethacin in various species. It is important to note that these values can be influenced by the dose, route of administration, and specific experimental conditions.
| Species | Half-life (t½) (hours) | Clearance (CL) | Major Metabolites | Primary Excretion Route |
| Human | 2.6 - 11.2[3] | 0.044 - 0.109 L/kg/hr[3] | Indomethacin glucuronide, O-desmethyl-indomethacin (DMI)[4][5] | Urine (predominantly as glucuronide) and feces[6] |
| Rat | ~8.5 (IV)[7] | - | O-desmethyl-indomethacin (DMI), N-deschlorobenzoyl-indomethacin (DBI) | Urine and feces |
| Mouse | - | - | N-deacylated metabolites | - |
| Rabbit | - | - | Indomethacin glucuronide | Urine |
| Guinea Pig | - | - | O-desmethyl and N-deacyl metabolites | - |
| Hamster | - | - | High levels of deacylase activity, no demethylated product | - |
| Dog | - | - | Limited urinary excretion | Primarily non-renal |
| Rhesus Monkey | - | - | O-desmethyl and N-deacyl metabolites | - |
Data not always available for all parameters across all species in the reviewed literature.
Inter-Species Differences in Metabolite Profiles
Significant qualitative and quantitative differences in the metabolic profile of indomethacin are observed across species:
-
Humans and Rabbits: Primarily excrete indomethacin as its ester glucuronide.
-
Rats and Guinea Pigs: The ratio of deacylated to demethylated metabolites is dependent on the substrate concentration of indomethacin.
-
Rabbits: The ratio of deacylated to demethylated metabolites remains constant across a range of doses.
-
Hamsters: Exhibit a high level of deacylase activity but no detectable demethylated product.
-
Dogs: Excrete only a minor fraction of the drug in the urine, suggesting a different primary route of elimination or more extensive metabolism.[8]
-
Rats, Rabbits, Guinea Pigs, and Rhesus Monkeys: All show evidence of metabolism by both O-demethylation and N-debenzoylation.[8]
Experimental Protocols
A thorough understanding of the methodologies employed in metabolism studies is crucial for interpreting and comparing data across different laboratories and species.
In Vivo Pharmacokinetic Study in Rats (A General Protocol)
This protocol outlines a typical procedure for assessing the pharmacokinetics of indomethacin in a rat model.
-
Animal Model: Male Wistar rats (or another appropriate strain) are used. Animals are housed in controlled conditions with a standard diet and water ad libitum.
-
Drug Administration: Indomethacin is administered, for example, via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration via a cannulated vein or through retro-orbital bleeding.
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Sample Analysis: Plasma concentrations of indomethacin and its metabolites are quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using pharmacokinetic software to determine parameters like half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
In Vitro Metabolism Study using Liver Microsomes
This protocol describes a common in vitro method to investigate the metabolic stability and metabolite profile of indomethacin in different species.
-
Materials: Liver microsomes from various species (e.g., human, rat, mouse, dog), NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a phosphate buffer (pH 7.4).
-
Incubation: Liver microsomes are incubated with indomethacin at a specific concentration in the presence of the NADPH regenerating system at 37°C.[9]
-
Reaction Termination: The reaction is stopped at various time points by adding a cold organic solvent (e.g., acetonitrile or methanol).
-
Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Metabolite Identification: The supernatant is analyzed by LC-MS/MS to identify and quantify the parent drug and its metabolites.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance. The formation of metabolites over time is also monitored.
Visualizing Metabolic Pathways and Experimental Workflows
To further elucidate the complex processes involved in indomethacin metabolism, the following diagrams are provided.
Caption: Major metabolic pathways of indomethacin.
Caption: Typical experimental workflows for metabolism studies.
References
- 1. Cytochrome P450 2C9 catalyzes indomethacin O-demethylation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics of indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. THE METABOLITES OF INDOMETHACIN, A NEW ANTI-INFLAMMATORY DRUG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro metabolism of indomethacin morpholinylamide (BML-190), an inverse agonist for the peripheral cannabinoid receptor (CB2) in rat liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of N-Deschlorobenzoyl Indomethacin: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of N-Deschlorobenzoyl indomethacin, a metabolite of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. Adherence to these protocols is vital to ensure a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on hazards, necessary personal protective equipment (PPE), and first-aid measures.[1]
Key Hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.[1]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Protective gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Impervious clothing, such as a lab coat.
-
Respiratory Protection: A suitable respirator should be used if ventilation is inadequate or if handling powder.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[1] An accessible safety shower and eye wash station are mandatory.
Quantitative Data for Disposal Considerations
The following table summarizes key quantitative data relevant to the handling and disposal of this compound and its parent compound, Indomethacin. This information is crucial for preparing solutions and understanding the chemical's behavior in various solvents.
| Parameter | Value | Compound | Source |
| Solubility in Ethanol | ~6.73 mg/mL | Indomethacin | [2] |
| Solubility in DMSO | ~17.8 mg/mL | Indomethacin | [2] |
| Solubility in Dimethyl Formamide | ~20.2 mg/mL | Indomethacin | [2] |
| Aqueous Solubility (PBS, pH 7.2) | ~0.05 mg/mL | Indomethacin | [2] |
| Aqueous Solubility (Acidic, pH <4) | <0.1 mg/mL | This compound-d3 | [3] |
| Aqueous Solubility (Alkaline buffers) | >1 mg/mL | This compound-d3 | [3] |
| Acid Hydrolysis Reagent | 1 N Hydrochloric Acid (HCl) | Indomethacin | [1] |
| Alkaline Hydrolysis Reagent | 0.2 N Sodium Hydroxide (NaOH) | Indomethacin | [1] |
| Oxidative Degradation Reagent | 5% Hydrogen Peroxide (H₂O₂) | Indomethacin | [1] |
| Oxidative Degradation Reagent | Sodium Hypochlorite (NaClO) | Indomethacin | [4] |
Experimental Protocols for the Disposal of this compound
Method 1: Acid and Alkaline Hydrolysis
This method utilizes acid and base to hydrolyze the compound into potentially less harmful degradation products.
Materials:
-
This compound waste
-
1 N Hydrochloric Acid (HCl)
-
1 N Sodium Hydroxide (NaOH) for neutralization (and for alkaline hydrolysis)
-
pH indicator strips or a pH meter
-
Appropriate waste container
Procedure:
-
Acid Hydrolysis: a. Dissolve or suspend the this compound waste in a suitable container. b. Slowly add 1 N HCl to the waste solution. c. Allow the reaction to proceed for a minimum of 3 hours at room temperature with occasional stirring. d. After the reaction period, carefully neutralize the solution by adding 1 N NaOH dropwise while monitoring the pH. Adjust the final pH to between 6.0 and 8.0.
-
Alkaline Hydrolysis: a. Dissolve or suspend the this compound waste in a suitable container. b. Slowly add 0.2 N NaOH to the waste solution. c. Allow the reaction to proceed for a minimum of 3 hours at room temperature with occasional stirring. d. After the reaction period, carefully neutralize the solution by adding 1 N HCl dropwise while monitoring the pH. Adjust the final pH to between 6.0 and 8.0.
-
Final Disposal: a. Once neutralized, the resulting solution must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. b. Label the waste container clearly with its contents.
Method 2: Oxidative Degradation
This method employs an oxidizing agent to break down the compound.
Materials:
-
This compound waste
-
5% Hydrogen Peroxide (H₂O₂) or a solution of Sodium Hypochlorite (NaClO, household bleach can be used, typically 5-6% NaClO)
-
Appropriate waste container
Procedure:
-
Degradation with Hydrogen Peroxide: a. Dissolve or suspend the this compound waste in a suitable container. b. Slowly and carefully add 5% H₂O₂ to the waste. Be aware that the reaction may be exothermic. c. Allow the reaction to proceed for a minimum of 3 hours at room temperature with occasional stirring.
-
Degradation with Sodium Hypochlorite: a. Dissolve or suspend the this compound waste in a suitable container. b. Slowly add the NaClO solution to the waste. An IND:NaClO molar ratio of 1:20 has been shown to be effective for the parent compound.[4] c. Allow the reaction to proceed for at least 10 minutes, though a longer reaction time may be beneficial for complete degradation.[4]
-
Final Disposal: a. The resulting solution from either oxidative method should be disposed of as hazardous chemical waste. b. Ensure the waste is properly containerized and labeled according to institutional and regulatory guidelines.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the decision-making process and procedural flow for the disposal of this compound, the following workflow diagram has been created using Graphviz.
Caption: Disposal workflow for this compound.
General Laboratory Waste Management Principles
Beyond the specific chemical degradation protocols, always adhere to these fundamental principles of laboratory chemical waste management:
-
Segregation: Never mix incompatible waste streams. Keep halogenated and non-halogenated solvents separate, and do not mix acidic, basic, and organic waste unless it is part of a specific degradation protocol.
-
Containerization: Use appropriate, leak-proof, and clearly labeled containers for all chemical waste. The original container of the chemical is often a good choice for its waste.
-
Labeling: All waste containers must be accurately labeled with the full chemical names of the contents, approximate concentrations, and the date of accumulation.
-
Storage: Store waste containers in a designated, well-ventilated satellite accumulation area away from general laboratory traffic.
-
Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.
By following these detailed procedures and principles, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a safer research environment and protecting our ecosystem.
References
Safeguarding Researchers: A Comprehensive Guide to Handling N-Deschlorobenzoyl Indomethacin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling N-Deschlorobenzoyl indomethacin, a metabolite of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin.[1][2][3] Adherence to these protocols is critical to mitigate risks and ensure proper disposal.
This compound is classified as an irritant and is harmful if ingested.[4] It can cause skin and serious eye irritation, as well as respiratory tract irritation.[4] Therefore, strict adherence to safety protocols is mandatory.
Hazard Classification and Safety Precautions
A summary of the key hazards associated with this compound is provided in the table below. This information is derived from the Global Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Classification | GHS Hazard Statement | Precautionary Measures |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe working environment. The following workflow outlines the necessary steps from preparation to post-handling procedures.
Experimental Protocol for Safe Handling:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound to be familiar with its hazards and safety precautions.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE. This includes:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.[4]
-
Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are mandatory.[5]
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.[5]
-
-
Workspace Preparation: All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood or other ventilated enclosure to avoid inhalation of dust or vapors.[4]
-
Weighing and Solution Preparation:
-
When weighing the solid compound, use a balance inside a ventilated enclosure.
-
Prepare solutions by slowly adding the compound to the solvent to avoid splashing.
-
-
Decontamination: After handling, decontaminate all work surfaces with an appropriate solvent (e.g., ethanol or acetone) followed by a cleaning agent.[5]
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound in a dedicated, clearly labeled, and sealed container for hazardous waste.[5]
-
Contaminated Labware: Disposable items such as gloves, weighing papers, and pipette tips that have come into contact with the compound should be collected in a designated hazardous waste container.[5]
-
Liquid Waste: Solutions containing this compound and solvent rinses from cleaning contaminated glassware should be collected in a separate, labeled hazardous waste container for liquid chemical waste.[5]
Final Disposal:
All waste containing this compound must be disposed of through an approved hazardous waste management program.[5] Do not discharge this chemical down the drain or mix it with general laboratory waste.[5] Ensure that all waste containers are tightly sealed and stored in a designated hazardous waste accumulation area until they are collected by a licensed disposal service.[5]
By adhering to these safety and disposal protocols, researchers can minimize the risks associated with handling this compound and maintain a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
